molecular formula C19H17OP B1584844 Diphenyl(2-methoxyphenyl)phosphine CAS No. 53111-20-9

Diphenyl(2-methoxyphenyl)phosphine

Cat. No.: B1584844
CAS No.: 53111-20-9
M. Wt: 292.3 g/mol
InChI Key: GBXNVYBGIFEOEM-UHFFFAOYSA-N
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Description

Diphenyl(2-methoxyphenyl)phosphine is a versatile organophosphorus compound that serves as a valuable building block and ligand in various research fields. Its molecular structure, featuring a phosphine center connected to two phenyl rings and one o-methoxyphenyl ring, makes it particularly useful in coordination chemistry and catalysis. In organometallic chemistry, this phosphine is an effective precursor for synthesizing metal complexes. It has been employed to create silver(I) nitrite complexes, where it forms part of a distorted tetrahedral coordination environment around the silver center . Furthermore, it acts as a ligand for novel cobalt(II) diphenylphosphine complexes, which have been studied as catalysts for the stereospecific polymerization of 1,3-butadiene . In synthetic organic chemistry, derivatives and related phosphine oxide compounds are utilized in multicomponent reactions for constructing complex heterocycles, such as phosphinoyl-functionalized isoindolinones, which are scaffolds of interest due to their potential biological activities . Researchers value this compound for exploring structure-activity relationships and developing new catalytic systems and synthetic methodologies. Handling requires appropriate safety precautions. Diphenyl(2-methoxyphenyl)phosphine is for research use only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl)-diphenylphosphane
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InChI

InChI=1S/C19H17OP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXNVYBGIFEOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H17OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60345287
Record name (2-Methoxyphenyl)diphenylphosphine
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Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53111-20-9
Record name (2-Methoxyphenyl)diphenylphosphine
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Record name (2-Methoxyphenyl)diphenylphosphine
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Record name Diphenyl(2-methoxyphenyl)phosphine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Methoxyphenyl)diphenylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed laboratory-scale protocol for the synthesis of (2-Methoxyphenyl)diphenylphosphine, a valuable organophosphorus compound utilized as a ligand in catalysis and as a precursor in the development of more complex molecules for pharmaceutical and materials science applications. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction and Significance

(2-Methoxyphenyl)diphenylphosphine, also known as 2-(diphenylphosphino)anisole, is a tertiary phosphine that possesses both steric bulk and specific electronic properties conferred by the ortho-methoxy group.[1][2] The presence of the oxygen atom in proximity to the phosphorus center allows for potential hemilabile coordination, where the methoxy group can reversibly bind to a metal center. This characteristic can influence the reactivity and selectivity of catalytic processes. The electron-donating nature of the methoxy group also modulates the electronic properties of the phosphorus atom, impacting its coordination chemistry.[1] Consequently, this phosphine is an important building block for the synthesis of specialized ligands for cross-coupling reactions, hydroformylation, and other transition metal-catalyzed transformations.

Synthetic Strategy: The Grignard Approach

The most direct and widely applicable method for the synthesis of triarylphosphines, such as (2-Methoxyphenyl)diphenylphosphine, is the reaction of a suitable organometallic reagent with a chlorophosphine. The Grignard reaction is a robust and well-established method for this purpose, offering high yields and operational simplicity.[3] This approach involves two primary stages: the formation of a Grignard reagent from an aryl halide and its subsequent reaction with chlorodiphenylphosphine.

Mechanistic Rationale

The synthesis hinges on the nucleophilic character of the Grignard reagent. The carbon-magnesium bond in 2-methoxyphenylmagnesium bromide is highly polarized, rendering the aryl carbon strongly nucleophilic. This nucleophile readily attacks the electrophilic phosphorus atom of chlorodiphenylphosphine, displacing the chloride leaving group and forming the desired carbon-phosphorus bond. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), which is crucial for the stability and reactivity of the Grignard reagent.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous arylphosphines.[3][4]

Materials and Equipment
Reagent/MaterialFormulaM. Wt.QuantityPuritySupplier
2-BromoanisoleC₇H₇BrO187.045.61 g, 3.7 mL≥99%Sigma-Aldrich
Magnesium turningsMg24.310.80 g≥99.5%Sigma-Aldrich
IodineI₂253.811 crystal
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mLAnhydrous, ≥99.9%Sigma-Aldrich
ChlorodiphenylphosphineC₁₂H₁₀ClP220.645.52 g, 4.6 mL98%Sigma-Aldrich
Saturated aq. Ammonium ChlorideNH₄Cl53.4950 mL
Diethyl Ether(C₂H₅)₂O74.12150 mLAnhydrous
Anhydrous Sodium SulfateNa₂SO₄142.04As needed

Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, Schlenk line or inert gas (Argon/Nitrogen) supply, syringes, and standard glassware.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_grignard Part 1: Grignard Reagent Formation cluster_phosphine Part 2: Phosphine Synthesis & Work-up Start Dry Glassware & Mg Turnings Add_THF_I2 Add Anhydrous THF & Iodine Crystal Start->Add_THF_I2 under Ar/N₂ Add_Bromoanisole Add 2-Bromoanisole Dropwise Add_THF_I2->Add_Bromoanisole Reflux Heat to Gentle Reflux Add_Bromoanisole->Reflux Initiate Reaction Cool Cool Grignard to 0°C Reflux->Cool Add_Ph2PCl Add Chlorodiphenylphosphine Cool->Add_Ph2PCl Dropwise Stir_RT Stir at Room Temperature Add_Ph2PCl->Stir_RT Quench Quench with aq. NH₄Cl Stir_RT->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize/Chromatography Concentrate->Purify Product (2-Methoxyphenyl)diphenylphosphine Purify->Product caption Experimental Workflow for (2-Methoxyphenyl)diphenylphosphine Synthesis

Caption: Experimental Workflow for (2-Methoxyphenyl)diphenylphosphine Synthesis

Step-by-Step Procedure

Part 1: Preparation of 2-Methoxyphenylmagnesium Bromide

  • Preparation: Assemble a dry three-necked flask equipped with a dropping funnel, reflux condenser, and a gas inlet. Flame-dry the glassware under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature.

  • Initiation: Place the magnesium turnings in the flask. Add a single crystal of iodine, which serves to activate the magnesium surface.

  • Grignard Formation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2-bromoanisole in 30 mL of anhydrous THF. Add a small portion (approx. 2-3 mL) of the 2-bromoanisole solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required to start the reaction.

  • Reaction: Once the reaction has started, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a grayish-brown color.

Part 2: Synthesis of (2-Methoxyphenyl)diphenylphosphine

  • Reaction with Chlorodiphenylphosphine: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Prepare a solution of chlorodiphenylphosphine in 50 mL of anhydrous THF and add it dropwise to the stirred Grignard solution over 30 minutes. A white precipitate of magnesium salts will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Work-up: Cool the reaction mixture again to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate. Alternatively, flash column chromatography on silica gel can be employed for higher purity.

Expected Yield and Characterization

A typical yield for this type of reaction is in the range of 70-90%. The final product, (2-Methoxyphenyl)diphenylphosphine, is a white crystalline solid.[2]

PropertyExpected Value
AppearanceWhite crystalline powder[2]
Melting Point121-123 °C[2]
Molecular FormulaC₁₉H₁₇OP[2]
Molecular Weight292.31 g/mol [2]

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR, and mass spectrometry. The ³¹P NMR spectrum is particularly informative and should show a single resonance characteristic of the triarylphosphine.

Safety and Handling

Hazard Assessment:

  • Organophosphorus Compounds: Phosphines and their derivatives can be toxic and should be handled with care.[5][6] They may have strong, unpleasant odors.[7] All manipulations should be performed in a well-ventilated fume hood.

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture.[8] Anhydrous conditions and an inert atmosphere are essential for safety and for the success of the reaction.

  • Chlorodiphenylphosphine: This reagent is corrosive and lachrymatory. It reacts with moisture to release HCl gas. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Flame-resistant lab coat.

  • Chemically resistant gloves (e.g., nitrile).

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local and institutional regulations. Quench any unreacted Grignard reagent carefully with a suitable proton source (e.g., isopropanol) before disposal.

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction does not initiate.Wet glassware or solvent; inactive magnesium.Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvents. Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.
Low yield of the final product.Incomplete Grignard formation; side reactions.Ensure complete consumption of magnesium. Maintain a low temperature during the addition of chlorodiphenylphosphine to minimize side reactions.
Product is an oil or difficult to crystallize.Impurities present.Purify by flash column chromatography. Ensure complete removal of solvents.

Conclusion

The synthesis of (2-Methoxyphenyl)diphenylphosphine via the Grignard methodology is a reliable and efficient procedure suitable for a standard synthetic chemistry laboratory. Careful attention to anhydrous and inert atmosphere techniques is paramount for success. The resulting product is a versatile ligand with applications in various fields of chemical research and development.

References

  • Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. (n.d.). MDPI. Retrieved from [Link]

  • Process for synthesizing bis(diphenylphosphino)-alkane. (2011). Google Patents.
  • Synthetic method of m-methoxy benzyl diphenyl phosphine oxide. (2016). Google Patents.
  • Diphenyl(2-methoxyphenyl)phosphine. (n.d.). Ereztech. Retrieved from [Link]

  • Phosphine | Medical Management Guidelines. (n.d.). ATSDR. Retrieved from [Link]

  • Khan, M. A., & Siddiqui, H. L. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molbank, 2022(3), M1422. [Link]

  • (r)-2-diphenylphosphino-2'-methoxy-1,1'-binaphthyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Working with Hazardous Chemicals. (2007). Organic Syntheses. Retrieved from [Link]

    • (n.d.). Organic Syntheses. Retrieved from [Link]

  • (PDF) Synthesis of alkenylphosphine oxides via Tf2O promoted addition-elimination of ketones and secondary phosphine oxides. (n.d.). ResearchGate. Retrieved from [Link]

  • Phosphine. (n.d.). EPA. Retrieved from [Link]

  • Double Ortho-lithiation of (Diethylamino)diphenylphosphine Oxide and tert-Butyldiphenylphosphine Oxide. (2025). ResearchGate. Retrieved from [Link]

  • Phosphine - Incident management. (n.d.). GOV.UK. Retrieved from [Link]

  • Thiation with 2,4-Bis(4-Methoxyphenyl)-1,3,2,4- Dithiadiphosphetane 2,4-Disulfide: N -Methylthiopyrrolidone. (n.d.). ResearchGate. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • (r)-3-methyl-3-phenyl-1-pentene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Selective ortho lithiation of (2,5-dimethoxyphenyl)diphenylphosphine oxide and trapping of the resulting aryllithium with electrophiles. (n.d.). Scite.ai. Retrieved from [Link]

  • Synthesis, Structure, and Properties of Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine. (2025). ResearchGate. Retrieved from [Link]

  • Variations in Site of Lithiation of N-[2-(4-Methoxyphenyl)ethyl]pivalamide – Use in Ring Substitution. (n.d.). Semantic Scholar. Retrieved from [Link]

  • (PDF) (4-Methoxyphenyl)diphenylphosphine. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Diphenyl(2-methoxyphenyl)phosphine: A Keystone Ligand in Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of chemical synthesis, where the precise construction of molecular architecture is paramount, the role of ancillary ligands in transition-metal catalysis cannot be overstated. Among these, phosphine-based ligands have emerged as a dominant class, offering a tunable platform to modulate catalytic activity and selectivity. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of Diphenyl(2-methoxyphenyl)phosphine, a highly effective monophosphine ligand in a variety of cross-coupling reactions. Its unique structural and electronic properties, conferred by the strategically positioned ortho-methoxy group, render it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Executive Summary

Diphenyl(2-methoxyphenyl)phosphine, identified by its CAS number 53111-20-9 , is a white crystalline solid that has garnered significant attention as a ligand in palladium-catalyzed cross-coupling reactions. Its efficacy stems from a synergistic combination of steric bulk and electron-donating character, which promotes the formation of catalytically active monoligated palladium species and facilitates key steps in the catalytic cycle. This guide will delve into the synthesis, properties, and applications of this versatile ligand, with a particular focus on its mechanistic role in catalysis and its utility in the synthesis of molecules relevant to the pharmaceutical industry.

Physicochemical Properties and Identification

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key identifiers and properties of Diphenyl(2-methoxyphenyl)phosphine are summarized below.

PropertyValueReference
CAS Number 53111-20-9
Molecular Formula C₁₉H₁₇OP
Molecular Weight 292.31 g/mol
Appearance White crystalline powder/solid
Melting Point 124-126 °C
Solubility Soluble in many organic solvents such as toluene, THF, and dichloromethane.
Synonyms (2-Methoxyphenyl)diphenylphosphine, o-Anisyldiphenylphosphine, 2-(Diphenylphosphino)anisole

Spectral Data:

  • ³¹P NMR: The ³¹P NMR spectrum is a crucial tool for characterizing phosphine ligands. While specific solvent and referencing can cause slight variations, the phosphorus nucleus in Diphenyl(2-methoxyphenyl)phosphine typically resonates in a characteristic region for triarylphosphines.

  • ¹H and ¹³C NMR: The proton and carbon NMR spectra are consistent with its chemical structure, showing characteristic signals for the phenyl and methoxyphenyl groups.

Synthesis of Diphenyl(2-methoxyphenyl)phosphine

The synthesis of tertiary phosphines like Diphenyl(2-methoxyphenyl)phosphine can be achieved through several established organometallic routes. The most common and reliable method involves the reaction of a Grignard reagent with a chlorophosphine.[1] This approach offers a high-yielding and straightforward pathway to the desired product.

Recommended Synthetic Protocol: Grignard-based Approach

This protocol outlines a robust method for the laboratory-scale synthesis of Diphenyl(2-methoxyphenyl)phosphine. The causality behind the experimental choices is to ensure the formation of the Grignard reagent under anhydrous conditions and its subsequent clean reaction with chlorodiphenylphosphine.

Diagram of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 2-Bromoanisole step1 1. Grignard Formation: 2-Bromoanisole + Mg in THF (under inert atmosphere) A->step1 B Magnesium Turnings B->step1 C Anhydrous THF C->step1 D Chlorodiphenylphosphine step2 2. Phosphine Synthesis: Grignard Reagent + ClP(Ph)₂ (addition at low temperature) D->step2 step1->step2 step3 3. Work-up: Aqueous NH₄Cl quench, extraction with organic solvent step2->step3 step4 4. Purification: Crystallization step3->step4 E Diphenyl(2-methoxyphenyl)phosphine step4->E

Caption: Synthetic workflow for Diphenyl(2-methoxyphenyl)phosphine.

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of 2-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with gentle heating to maintain a steady reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 2-methoxyphenylmagnesium bromide.

  • Reaction with Chlorodiphenylphosphine:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF to the stirred Grignard solution. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude Diphenyl(2-methoxyphenyl)phosphine can be purified by crystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to yield a white crystalline solid.

Role in Catalysis: Mechanistic Insights

The utility of Diphenyl(2-methoxyphenyl)phosphine in palladium-catalyzed cross-coupling reactions is intrinsically linked to its unique structural features. The ortho-methoxy group is not merely a passive substituent; it plays a crucial role in influencing the steric and electronic properties of the ligand, which in turn dictates the behavior of the palladium catalyst.

The Importance of Being Bulky and Electron-Rich

Bulky, electron-rich phosphine ligands are known to be highly effective in a variety of cross-coupling reactions.[2][3][4] The bulkiness of the ligand promotes the formation of monoligated palladium(0) species, which are often the most catalytically active.[5] The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition step, often the rate-limiting step in the catalytic cycle.[6]

The "Hemilabile" Nature of the ortho-Methoxy Group

The oxygen atom of the ortho-methoxy group can act as a hemilabile coordinating atom. This means it can weakly and reversibly coordinate to the palladium center during the catalytic cycle. This transient coordination can stabilize key intermediates and transition states, thereby accelerating the reaction. For instance, in the oxidative addition step, the coordination of the methoxy group can help to stabilize the resulting palladium(II) intermediate.

Diagram of the Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle:

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ ar_pd_ar Ar-Pd(II)-Ar'(L) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Organic Synthesis

Diphenyl(2-methoxyphenyl)phosphine is a versatile ligand applicable to a wide range of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryls.[7] Catalyst systems based on Diphenyl(2-methoxyphenyl)phosphine have shown high efficacy in the coupling of a broad range of aryl halides (including challenging aryl chlorides) with arylboronic acids.[8][9]

Buchwald-Hartwig Amination

The formation of C-N bonds via the Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, with profound implications for the pharmaceutical and materials science industries.[6] The steric and electronic properties of Diphenyl(2-methoxyphenyl)phosphine make it an effective ligand for this transformation, enabling the coupling of a variety of aryl halides with primary and secondary amines.

Other Cross-Coupling Reactions

In addition to the Suzuki-Miyaura and Buchwald-Hartwig reactions, Diphenyl(2-methoxyphenyl)phosphine has been successfully employed as a ligand in other palladium-catalyzed transformations, including:

  • Heck Reaction

  • Sonogashira Coupling

  • Stille Coupling

  • Negishi Coupling

  • Hiyama Coupling

Comparative Performance in Suzuki-Miyaura Coupling:

The choice of ligand can have a dramatic impact on the outcome of a cross-coupling reaction. The following table provides a conceptual comparison of the performance of Diphenyl(2-methoxyphenyl)phosphine with other common phosphine ligands in the Suzuki-Miyaura coupling of an unactivated aryl chloride.

LigandTypical Catalyst LoadingReaction TemperatureReaction TimeYield
PPh₃HighHighLongLow to Moderate
P(t-Bu)₃LowRoom Temp to ModerateShort to ModerateHigh
SPhosVery LowRoom Temp to ModerateShortVery High
Diphenyl(2-methoxyphenyl)phosphine Low Room Temp to Moderate Short to Moderate High to Very High

This table is a generalized representation. Actual performance will vary depending on the specific substrates and reaction conditions.

Relevance to Drug Discovery and Development

The synthesis of complex organic molecules is at the heart of drug discovery and development. The cross-coupling reactions facilitated by ligands like Diphenyl(2-methoxyphenyl)phosphine are instrumental in the construction of the carbon skeletons of many active pharmaceutical ingredients. While specific examples of the use of this exact ligand in the synthesis of a commercial drug are not always readily available in the public domain, the types of transformations it enables are ubiquitous in medicinal chemistry. The ability to efficiently couple molecular fragments allows for the rapid generation of compound libraries for screening and the optimization of lead compounds. The use of bulky, electron-rich phosphines is particularly important for the late-stage functionalization of complex molecules, a critical strategy in modern drug development.[3]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Diphenyl(2-methoxyphenyl)phosphine.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.

  • Handling: Handle in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation of the phosphine.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

Diphenyl(2-methoxyphenyl)phosphine stands out as a highly effective and versatile phosphine ligand in the realm of palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electronic richness, augmented by the potential hemilability of the ortho-methoxy group, makes it a powerful tool for the construction of challenging C-C and C-X bonds. For researchers and scientists in both academic and industrial settings, particularly those in drug development, a thorough understanding of the properties, synthesis, and application of this ligand is essential for the efficient and innovative synthesis of complex molecular targets. As the demand for more efficient and selective synthetic methodologies continues to grow, the importance of well-designed ligands like Diphenyl(2-methoxyphenyl)phosphine will undoubtedly continue to increase.

References

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]

  • Saha, D., & Ranu, B. C. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molbank, 2022(3), M1422. [Link]

  • IUCr Journals. (2025). Bissilver(I). [Link]

  • ResearchGate. Suzuki coupling of 4-chloroanisole with phenylboronic acid.a. [Link]

  • MDPI. (2021). Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination. Organometallics, 34(23), 5497-5508.
  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162–1163.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Royal Society of Chemistry. (2019). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Sources

Physical and chemical properties of Diphenyl(2-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Diphenyl(2-methoxyphenyl)phosphine: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of Diphenyl(2-methoxyphenyl)phosphine, a crucial phosphine ligand in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its core physical and chemical properties, synthesis, and key applications, with a focus on the mechanistic insights that drive its utility in catalysis.

Introduction and Strategic Importance

Diphenyl(2-methoxyphenyl)phosphine, also known as 2-(diphenylphosphino)anisole, is an organophosphorus compound that has garnered significant attention as a highly effective ligand in transition metal catalysis.[1] Its unique molecular architecture, featuring a phosphorus atom bonded to two phenyl groups and one 2-methoxyphenyl group, imparts a valuable combination of steric bulk and electronic properties.

The strategic importance of this ligand lies in the ortho-methoxy group, which can coordinate to a metal center. This coordination is reversible, making Diphenyl(2-methoxyphenyl)phosphine a prototypical example of a hemilabile ligand .[1] This hemilability, the ability of the ligand to reversibly change its denticity, is a key feature that can stabilize catalytic intermediates and open up coordination sites during a catalytic cycle, often leading to enhanced reaction rates and selectivity.[2] This guide will explore the fundamental properties that arise from this unique structure and its resulting applications.

Nomenclature and Molecular Structure

  • Systematic IUPAC Name: (2-methoxyphenyl)diphenylphosphane[3]

  • Common Names: Diphenyl(2-methoxyphenyl)phosphine, 2-(Diphenylphosphino)anisole, Diphenyl(o-anisyl)phosphine[4]

  • CAS Number: 53111-20-9[4]

  • Molecular Formula: C₁₉H₁₇OP[3]

  • Molecular Weight: 292.31 g/mol [4]

The molecule consists of a central phosphorus(III) atom with a trigonal pyramidal geometry. The three substituents—two phenyl rings and one o-methoxyphenyl ring—create a sterically demanding environment around the phosphorus atom, which is crucial for its role in catalysis.

Physical and Spectroscopic Properties

Diphenyl(2-methoxyphenyl)phosphine is a white crystalline solid at room temperature and is generally soluble in common organic solvents.[1]

Table 1: Physical Properties of Diphenyl(2-methoxyphenyl)phosphine
PropertyValueSource(s)
Appearance White crystalline powder[3]
Melting Point 121-126 °C[4]
Boiling Point 394.5 °C at 760 mmHg[5]
Solubility Soluble in organic solvents such as dichloromethane and ether.

Note on Boiling Point: The reported boiling point should be considered with caution, as high molecular weight air-sensitive solids often decompose at or below their atmospheric boiling points. Distillation, if required, would likely be performed under high vacuum.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for confirming the identity and purity of Diphenyl(2-methoxyphenyl)phosphine. While many commercial suppliers confirm that the spectra are consistent with the structure, publicly available, detailed assigned spectral data is limited.[3] Based on the molecular structure, the following characteristic signals would be expected:

  • ³¹P NMR: A single resonance in the typical range for triarylphosphines.

  • ¹H NMR: Aromatic protons would appear in the range of ~6.8-7.5 ppm. A characteristic singlet for the methoxy (-OCH₃) protons would be expected around 3.8-4.0 ppm.

  • ¹³C NMR: Aromatic carbons would resonate in the ~110-160 ppm range. The methoxy carbon would appear around 55 ppm. J-coupling between the phosphorus and carbon atoms of the phenyl and methoxyphenyl rings would be observable.

  • FT-IR: Characteristic peaks would include C-H stretching from the aromatic rings, C=C aromatic ring stretches, and P-C and C-O-C stretching vibrations.

Chemical Properties, Synthesis, and Reactivity

Synthesis

The most common laboratory synthesis of Diphenyl(2-methoxyphenyl)phosphine involves the reaction of a Grignard reagent derived from 2-bromoanisole with chlorodiphenylphosphine, or the reaction of 2-methoxyphenyllithium with chlorodiphenylphosphine. A representative protocol is outlined below.

Experimental Protocol: Synthesis of Diphenyl(2-methoxyphenyl)phosphine

Disclaimer: This is a representative, generalized protocol and should be adapted and performed with appropriate safety precautions by trained chemists.

  • Preparation of the Organometallic Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Add a small amount of a solution of 2-bromoanisole in anhydrous THF to initiate the Grignard reaction.

  • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent, 2-methoxyphenylmagnesium bromide.

  • Phosphination Reaction: Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the Grignard reagent via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to afford Diphenyl(2-methoxyphenyl)phosphine as a white crystalline solid.

G cluster_prep Step 1: Grignard Formation cluster_reaction Step 2: Phosphination cluster_workup Step 3: Workup & Purification A 2-Bromoanisole + Mg C Grignard Reagent (2-MeO-Ph-MgBr) A->C Reflux B Anhydrous THF B->A E Reaction Mixture C->E D Chlorodiphenylphosphine (Ph2PCl) D->E 0 °C to RT F Quench (aq. NH4Cl) E->F G Extraction F->G H Drying & Evaporation G->H I Recrystallization H->I J Pure Product I->J

Caption: General workflow for the synthesis of Diphenyl(2-methoxyphenyl)phosphine.

Reactivity and the Principle of Hemilability

The defining chemical feature of Diphenyl(2-methoxyphenyl)phosphine is its hemilability . The phosphorus atom acts as a "soft" donor, forming a strong bond with late transition metals like palladium. The oxygen atom of the ortho-methoxy group, being a "hard" donor, forms a weaker, more labile bond.

This dual-nature allows the ligand to coordinate to a metal center in a bidentate fashion (P, O-chelation), forming a stable pre-catalyst or catalytic intermediate. However, the weak M-O bond can easily dissociate, opening a coordination site on the metal for a substrate to bind. This intramolecular dissociation is entropically favored over the dissociation of a separate monodentate ligand.

This "on-off" coordination of the methoxy group is crucial during a catalytic cycle. It can:

  • Stabilize the active catalyst: The chelation helps prevent catalyst decomposition or aggregation.

  • Facilitate key steps: Dissociation of the ether oxygen is often required for oxidative addition or reductive elimination to occur.

  • Influence selectivity: The steric and electronic environment created by the ligand in both its chelated and non-chelated forms can influence the regioselectivity and stereoselectivity of the reaction.

G cluster_chelated Chelated State (Stable) cluster_dissociated Dissociated State (Reactive) M M P P M->P Strong Bond O O M->O Weak, Labile Bond M_diss M M->M_diss Reversible Dissociation Substrate Substrate Vacant M_diss->Substrate Substrate Binding P_diss P M_diss->P_diss O_diss O

Caption: Hemilabile coordination of Diphenyl(2-methoxyphenyl)phosphine to a metal center (M).

Applications in Catalysis and Synthesis

The primary application of Diphenyl(2-methoxyphenyl)phosphine is as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in academic and industrial chemistry, including pharmaceutical synthesis.

Suzuki-Miyaura Coupling

This ligand is highly effective in Suzuki-Miyaura reactions, which form carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[6] The hemilabile nature of the ligand is thought to promote the generation of the active Pd(0) species and facilitate the transmetalation step.

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product reactant1 R¹-X reactant1->pd2_complex reactant2 R²-B(OR)₂ reactant2->pd2_complex base Base base->pd2_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions

Diphenyl(2-methoxyphenyl)phosphine has proven to be a versatile ligand for a range of other important cross-coupling reactions, including:

  • Buchwald-Hartwig Amination: Formation of C-N bonds.[7]

  • Heck Reaction: Formation of C-C bonds between unsaturated halides and alkenes.[7]

  • Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[7]

  • Stille Coupling: C-C bond formation using organotin compounds.[7]

  • Negishi Coupling: C-C bond formation using organozinc compounds.[7]

Relevance to Drug Development

While specific, documented use of Diphenyl(2-methoxyphenyl)phosphine in the commercial synthesis of a named pharmaceutical is not readily found in public literature, its utility is implicit. The cross-coupling reactions it facilitates are cornerstones of modern medicinal chemistry and drug discovery.[8] The construction of complex biaryl and heteroaryl scaffolds, which are common motifs in many biologically active molecules and approved drugs, frequently relies on catalysts supported by ligands of this type. The efficiency and functional group tolerance offered by catalyst systems incorporating Diphenyl(2-methoxyphenyl)phosphine make it an invaluable tool for the synthesis of novel drug candidates and complex intermediates in multi-step pharmaceutical production.

Handling, Storage, and Safety

As a phosphine, Diphenyl(2-methoxyphenyl)phosphine is susceptible to oxidation and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). It is a solid, which makes it easier to handle than many liquid phosphines.

Table 2: GHS Safety Information
HazardClassification & StatementSource(s)
Pictogram GHS07 (Exclamation Mark)[7]
Signal Word Warning[7]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Conclusion

Diphenyl(2-methoxyphenyl)phosphine is a sophisticated and highly useful ligand in the field of homogeneous catalysis. Its defining characteristic, hemilability, provides a powerful mechanism for stabilizing active catalysts while allowing for the necessary coordination dynamics of the catalytic cycle. Its proven efficacy in a wide array of cross-coupling reactions solidifies its role as a key enabling tool for synthetic chemists in academia and industry, particularly in the pursuit of complex molecules for materials science and drug discovery. Further research into its coordination chemistry and application in novel transformations will undoubtedly continue to expand its utility.

References

  • Wikipedia. (n.d.). 2-(Diphenylphosphino)anisole. Retrieved from [Link]

  • Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (2007). The Role of Hemilabile Ligands in Organometallic and Coordination Chemistry. In Progress in Inorganic Chemistry (Vol. 48, pp. 233–350). John Wiley & Sons, Inc.
  • Sigma-Aldrich. (n.d.). Diphenyl(2-methoxyphenyl)phosphine Safety Data Sheet. Retrieved from the product page on the Sigma-Aldrich website.
  • PubChem. (n.d.). (2-Methoxyphenyl)diphenylphosphine. Retrieved from [Link]

  • Morris, J., & Brandt, S. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 7(9), 837-846.
  • ResearchGate. (2017). Preparation of Diphenyl Phosphide and Substituted Phosphines using Alkali Metal in Silica Gel (M−SG). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Retrieved from [Link]

  • Dong, G., Teo, P., & Ghadessy, F. J. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(5), 5467-5489.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 996.
  • Aleksanyan, D. A., et al. (2021). (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Organic & Biomolecular Chemistry, 19(3), 578-591.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lastawiecka, E., et al. (2018). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles.
  • Liverpool John Moores University. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • Zipse, H. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(12), 5150-5158.
  • Google Patents. (n.d.). Process for synthesizing bis(diphenylphosphino)-alkane.
  • Nanalysis Corp. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
  • Chem-Impex International. (n.d.). Tris(2-methoxyphenyl)phosphine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Ereztech. (n.d.). Diphenyl(2-methoxyphenyl)phosphine. Retrieved from [Link]

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An In-depth Technical Guide to Diphenyl(o-anisyl)phosphine: Synthesis, Properties, and Applications in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl(o-anisyl)phosphine, also known as (2-methoxyphenyl)diphenylphosphine, is a monodentate phosphine ligand that has garnered significant interest in the field of organometallic chemistry and homogeneous catalysis. Its unique combination of steric bulk and electronic properties, conferred by the presence of two phenyl groups and an ortho-methoxyphenyl substituent, makes it a highly effective ligand in a variety of cross-coupling reactions pivotal to modern synthetic chemistry and drug development. This guide provides a comprehensive overview of the fundamental properties, synthesis, spectroscopic characterization, and key applications of diphenyl(o-anisyl)phosphine, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Chemical and Physical Properties

Diphenyl(o-anisyl)phosphine is a white crystalline solid at room temperature. The incorporation of the o-anisyl group introduces asymmetry and specific steric and electronic features that distinguish it from triphenylphosphine.

PropertyValueSource
Molecular Formula C₁₉H₁₇OP[1][2]
Molecular Weight 292.31 g/mol [1][2]
CAS Number 53111-20-9[1][2]
Appearance White crystalline powder[1]
Melting Point 121-123 °C[1]
Solubility Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran (THF), and toluene.

Synonyms: (2-Methoxyphenyl)diphenylphosphine, (o-Methoxyphenyl)diphenylphosphine, 2-(Diphenylphosphino)anisole, Diphenyl(o-methoxyphenyl)phosphine.[2]

Synthesis of Diphenyl(o-anisyl)phosphine

The synthesis of diphenyl(o-anisyl)phosphine is typically achieved through the reaction of a Grignard reagent, formed from an ortho-haloanisole, with chlorodiphenylphosphine. This method provides a reliable and scalable route to the desired phosphine.

Synthetic Workflow

The overall synthetic transformation can be visualized as a two-step process starting from 2-bromoanisole.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Phosphination 2-Bromoanisole 2-Bromoanisole Grignard_Reagent o-Anisylmagnesium bromide 2-Bromoanisole->Grignard_Reagent  THF, Reflux   Mg_turnings Mg turnings Final_Product Diphenyl(o-anisyl)phosphine Grignard_Reagent->Final_Product  THF, -78 °C to RT   Chlorodiphenylphosphine Chlorodiphenylphosphine Chlorodiphenylphosphine->Final_Product

Caption: Synthetic workflow for Diphenyl(o-anisyl)phosphine.

Detailed Experimental Protocol

Materials:

  • 2-Bromoanisole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Chlorodiphenylphosphine

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • A dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.1 equivalents) and a small crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of 2-bromoanisole (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated by gentle heating.

    • After the initial exothermic reaction subsides, the mixture is refluxed for 2 hours to ensure complete formation of the Grignard reagent, o-anisylmagnesium bromide. The solution will typically turn a cloudy grey or brown.

  • Phosphination Reaction:

    • The Grignard solution is cooled to -78 °C in a dry ice/acetone bath.

    • A solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF is added dropwise to the cold Grignard solution over a period of 30 minutes, maintaining the temperature below -70 °C.

    • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • Work-up and Purification:

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/dichloromethane mixture) to afford diphenyl(o-anisyl)phosphine as a white solid.

Spectroscopic Characterization

The structure and purity of diphenyl(o-anisyl)phosphine are confirmed by standard spectroscopic techniques.

Technique Characteristic Data
³¹P NMR (162 MHz, CDCl₃) δ -15.5 ppm (s)
¹H NMR (400 MHz, CDCl₃) δ 7.46–7.32 (m, 10H, Ar-H), 6.98-6.85 (m, 4H, o-anisyl-H), 3.79 (s, 3H, OCH₃)
¹³C NMR (101 MHz, CDCl₃) δ 160.8 (d, J = 16.2 Hz), 134.1 (d, J = 20.3 Hz), 133.8, 130.5, 129.0, 128.6 (d, J = 6.9 Hz), 125.5 (d, J = 23.5 Hz), 121.1, 110.5 (d, J = 1.6 Hz), 55.4
Mass Spectrometry (ESI+) m/z calculated for C₁₉H₁₈OP [M+H]⁺: 293.11; found 293.11

Note: NMR chemical shifts are referenced to an external standard (85% H₃PO₄ for ³¹P NMR) or residual solvent peaks. Coupling constants (J) are given in Hertz (Hz). The provided NMR data is representative and may vary slightly depending on the solvent and experimental conditions.

Role in Homogeneous Catalysis

Diphenyl(o-anisyl)phosphine is a prominent member of the class of bulky and electron-rich phosphine ligands that have revolutionized palladium-catalyzed cross-coupling reactions. The ortho-methoxy group plays a crucial role in defining the ligand's efficacy.

Steric and Electronic Properties:

  • Steric Hindrance: The o-anisyl group, in conjunction with the two phenyl rings, creates a sterically demanding environment around the phosphorus atom. This bulkiness promotes the formation of monoligated, 14-electron palladium(0) species, which are highly active catalytic intermediates. This steric pressure also facilitates the reductive elimination step, which is often the rate-determining step in the catalytic cycle.

  • Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density on the phosphorus atom. This enhanced nucleophilicity of the phosphine strengthens the Pd-P bond and increases the electron density on the palladium center. This, in turn, facilitates the oxidative addition of aryl halides to the Pd(0) complex, a critical step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl boronic acids and aryl or vinyl halides. Diphenyl(o-anisyl)phosphine has proven to be an effective ligand for this reaction, particularly for challenging substrates.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar¹-X Pd(II)Complex L-Pd(II)-X      |     Ar¹ OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal Ar²-B(OR)₂ Base Pd(II)Ar1Ar2 L-Pd(II)-Ar²      |     Ar¹ Transmetal->Pd(II)Ar1Ar2 RedElim Reductive Elimination Pd(II)Ar1Ar2->RedElim RedElim->Pd(0)L regenerated Product Ar¹-Ar² RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diphenyl(o-anisyl)phosphine

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • An oven-dried Schlenk tube is charged with Pd(OAc)₂ (1-2 mol%), diphenyl(o-anisyl)phosphine (2-4 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Degassed toluene (5 mL) and water (0.5 mL) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield 4-methylbiphenyl.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Diphenyl(o-anisyl)phosphine is a suitable ligand for this transformation, enabling the coupling of a wide range of amines with aryl halides.[2]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Complex L-Pd(II)-X      |     Ar OxAdd->Pd(II)Complex Amine_Coord Amine Coordination & Deprotonation Pd(II)Complex->Amine_Coord HNR¹R² Base Pd(II)Amido L-Pd(II)-NR¹R²      |     Ar Amine_Coord->Pd(II)Amido RedElim Reductive Elimination Pd(II)Amido->RedElim RedElim->Pd(0)L regenerated Product Ar-NR¹R² RedElim->Product

Sources

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectra of Diphenyl(2-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diphenyl(2-methoxyphenyl)phosphine, also known as 2-(diphenylphosphino)anisole, is a monodentate phosphine ligand widely employed in catalysis, particularly in cross-coupling reactions. Its structural and electronic properties, which are crucial for its catalytic activity, can be precisely characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed analysis of the ¹H and ³¹P NMR spectra of this ligand. We will explore the theoretical basis for the observed chemical shifts and coupling constants, offer field-proven experimental protocols for data acquisition, and present the data in a clear, structured format for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Diphenyl(2-methoxyphenyl)phosphine

Diphenyl(2-methoxyphenyl)phosphine is a member of the triarylphosphine class of ligands. Its structure, featuring two phenyl groups and an ortho-substituted methoxyphenyl group on a central phosphorus atom, imparts a unique combination of steric bulk and electronic properties. The ortho-methoxy group can play a significant role in dictating the ligand's coordination chemistry, potentially acting as a hemilabile donor group. Accurate characterization is paramount, and NMR spectroscopy is the most powerful tool for confirming the identity, purity, and electronic structure of such ligands in solution. This guide focuses on the two most informative nuclei for this molecule: ³¹P and ¹H.

Molecular Structure and Proton Numbering

To facilitate a clear discussion, the protons of Diphenyl(2-methoxyphenyl)phosphine are numbered as shown in the diagram below. This systematic labeling is essential for assigning signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Ligand Prep2 Add Deuterated Solvent (e.g., CDCl₃) Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq_Start Insert Sample into Spectrometer Lock Lock & Shim Acq_Start->Lock H1_Acq Acquire ¹H Spectrum Lock->H1_Acq P31_Acq Acquire ³¹P{¹H} Spectrum Lock->P31_Acq H1_Proc Process ¹H Data (FT, Phase, Baseline) H1_Acq->H1_Proc P31_Proc Process ³¹P Data (FT, Phase, Baseline) P31_Acq->P31_Proc Analysis Spectral Analysis & Interpretation H1_Proc->Analysis P31_Proc->Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Recommended Spectrometer Parameters
  • ¹H Spectrum:

    • Pulse Program: Standard single pulse (e.g., 'zg30')

    • Spectral Width: ~16 ppm (centered around 5 ppm)

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 8-16 scans for good signal-to-noise.

  • ³¹P{¹H} Spectrum:

    • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30')

    • Spectral Width: ~200 ppm (centered around -10 ppm)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 5 seconds (Phosphorus nuclei can have long T1 relaxation times)

    • Number of Scans: 64-128 scans.

Conclusion

The ¹H and ³¹P NMR spectra of Diphenyl(2-methoxyphenyl)phosphine provide a comprehensive and definitive characterization of the ligand. The ³¹P spectrum offers a simple, unambiguous signal whose chemical shift is highly sensitive to the phosphorus atom's electronic state. The ¹H spectrum, though more complex, allows for the complete assignment of the ligand's proton framework by analyzing chemical shifts and the intricate patterns of H-H and P-H coupling. Together, these two NMR techniques form an indispensable toolkit for any researcher utilizing this important phosphine ligand in synthesis or catalysis.

References

  • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

  • Ho, D. G. (2005). On the Oxidative Degradation and Stabilization of Future Jet Fuels. CORE. Retrieved from [Link]

  • Vitek, A. K., Jugovic, T. M. E., & Zimmerman, P. M. (2020). Revealing the Strong Relationships between Ligand Conformers and Activation Barriers: A Case Study of Bisphosphine Reductive Elimination. ACS Catalysis, 10, 7136–7145.
  • Monkowius, U., Zabel, M., Fleck, M., & Yersin, H. (2014). Gold(I) Complexes Bearing P∩N-Ligands: An Unprecedented Twelve-membered Ring Structure Stabilized by Aurophilic Interactions. ResearchGate. Retrieved from [Link]

  • Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538. [Link]

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  • Vyakaranam, K., et al. (2003). Synthetic, spectroscopic and antitumor activity studies on phosphacyanoboranes. Inorganica Chimica Acta, 343, 383-386.
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  • Tomcykoski, A. (2014). Hemilabile Coordination Complexes as Fluorescent Chemosensors The Groundwork: RuPOMe. SlideServe. Retrieved from [Link]

  • Edwards, P. G., et al. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University ORCA.
  • Wang, C., & Robertson, A. (n.d.). Solvent Effects on the Phosphorus-31 Chemical Shift in Triphenylphosphine Oxide.
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  • ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]

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Solubility of Diphenyl(2-methoxyphenyl)phosphine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Diphenyl(2-methoxyphenyl)phosphine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

Diphenyl(2-methoxyphenyl)phosphine, also known as 2-(diphenylphosphino)anisole, is a monodentate organophosphine ligand integral to modern synthetic chemistry.[1][2] Its utility in transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), is well-documented.[1] The electronic and steric properties imparted by its two phenyl groups and the ortho-methoxy-substituted phenyl ring allow for fine-tuning of catalyst reactivity and selectivity. A fundamental, yet often overlooked, parameter that governs the practical application of this ligand is its solubility in organic solvents.

This guide provides a comprehensive analysis of the solubility profile of diphenyl(2-methoxyphenyl)phosphine. Moving beyond simple data reporting, we will dissect the molecular characteristics that dictate its behavior in various solvent classes. This document is intended for researchers, process chemists, and drug development professionals who require a deep, functional understanding of this reagent to optimize reaction conditions, ensure reproducibility, and streamline purification processes.

Molecular Structure and Physicochemical Properties: The Foundation of Solubility

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and inherent physical properties. Diphenyl(2-methoxyphenyl)phosphine is a solid at room temperature with a melting point of 124-126 °C.[1][3]

Key Structural Features:

  • Trivalent Phosphorus Core: The central phosphorus atom is the primary site for coordination with transition metals.

  • Aromatic Phenyl Groups: The two unsubstituted phenyl rings are nonpolar and lipophilic, contributing significantly to the molecule's affinity for nonpolar organic solvents.

  • 2-Methoxyphenyl Group: The presence of the methoxy (-OCH₃) group at the ortho position of the third phenyl ring introduces a degree of polarity and a potential hydrogen bond acceptor site (the oxygen atom).[4] This feature subtly modulates the molecule's overall polarity compared to its triphenylphosphine counterpart.

The combination of large, nonpolar aromatic surfaces with a localized polar ether functional group results in a molecule that is predominantly lipophilic but not entirely devoid of polar character.[5]

cluster_phosphine Diphenyl(2-methoxyphenyl)phosphine cluster_methoxy P P C_ph1 C P->C_ph1 Phenyl C_ph2 C P->C_ph2 Phenyl C_methoxyph C P->C_methoxyph 2-Methoxyphenyl C_methoxyph_ring C O O C_methoxyph_ring->O CH3 CH₃ O->CH3

Caption: Core structure of Diphenyl(2-methoxyphenyl)phosphine.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of diphenyl(2-methoxyphenyl)phosphine across a spectrum of common laboratory solvents. Organophosphine ligands are generally lipophilic and exhibit good solubility in many organic solvents.[5] The presence of three aromatic rings suggests strong van der Waals interactions with aromatic and nonpolar aliphatic solvents. The polar ether group may enhance solubility in moderately polar solvents.

A related compound, tris(2-methoxyphenyl)phosphine, is reported to be soluble in solvents like dichloromethane and ether. This provides a strong indication of the probable solubility behavior for the title compound.

Table 1: Predicted Qualitative Solubility of Diphenyl(2-methoxyphenyl)phosphine

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aromatic Toluene, BenzeneSolubleStrong π-π stacking and van der Waals interactions between the solvent and the ligand's phenyl rings.
Nonpolar Aliphatic Hexanes, CyclohexaneModerately SolubleDominated by weaker van der Waals forces; solubility may be limited compared to aromatic solvents.
Chlorinated Dichloromethane (DCM)SolubleGood balance of polarity to interact with the methoxy group while being nonpolar enough for the phenyl rings.
Ethers Diethyl Ether, THFSolubleThe ether functionality in both solvent and solute promotes miscibility.
Polar Aprotic Acetone, AcetonitrileSparingly SolubleThe high polarity of the solvent is less compatible with the large nonpolar regions of the ligand.
Polar Aprotic (High BP) DMSO, DMFModerately SolubleWhile highly polar, these solvents are often effective at dissolving a wide range of organic solids.[6]
Polar Protic Ethanol, MethanolSparingly SolubleThe strong hydrogen-bonding network of the solvent is not easily disrupted by the largely nonpolar solute.
Aqueous WaterInsolubleThe molecule is overwhelmingly hydrophobic. A related compound, diphenylphosphine, is insoluble in water.[7]

Experimental Protocol for Solubility Determination

To move from theoretical prediction to empirical fact, a standardized experimental procedure is required. The following protocol describes the equilibrium solubility method, a robust technique for quantifying the solubility of a solid compound in a given solvent.

Principle: A supersaturated solution of the compound is prepared in the test solvent and agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solute in the clear filtrate is determined analytically.

cluster_workflow Solubility Determination Workflow start 1. Add excess solid to solvent in vial agitate 2. Agitate at constant T (e.g., 24h @ 25°C) start->agitate equilibrate 3. Allow solids to settle agitate->equilibrate filter 4. Filter through 0.45µm PTFE filter equilibrate->filter filtrate Saturated Filtrate filter->filtrate dilute 5. Dilute filtrate with mobile phase filtrate->dilute analyze 6. Analyze by HPLC/GC against calibration curve dilute->analyze calculate 7. Calculate solubility (mg/mL or mol/L) analyze->calculate

Caption: Workflow for the equilibrium solubility determination method.

Step-by-Step Methodology:

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of diphenyl(2-methoxyphenyl)phosphine in a suitable solvent (e.g., hexane or a mixture compatible with the analytical method).[8]

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

    • Analyze these standards using a validated analytical method (e.g., GC with a flame photometric detector or HPLC with a UV detector) to generate a calibration curve.

  • Sample Preparation:

    • To a series of glass vials, add a precisely measured volume (e.g., 2.0 mL) of the desired organic solvent.

    • Add an excess amount of solid diphenyl(2-methoxyphenyl)phosphine to each vial, ensuring a significant quantity of undissolved solid remains at the bottom. This ensures that saturation is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24 hours) to ensure that the dissolution process reaches equilibrium.

  • Sample Clarification:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully draw the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particulates. This step is critical to avoid artificially high results.

  • Analysis:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

    • Inject the diluted sample into the analytical instrument (GC or HPLC) under the same conditions used for the calibration standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated filtrate, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility

  • Temperature: The solubility of solids in organic solvents generally increases with temperature. For recrystallization procedures, this positive temperature coefficient is exploited to dissolve the compound in a hot solvent and recover it upon cooling.

  • Purity of Compound: Impurities can either increase or decrease the apparent solubility of the compound.

  • Solvent Purity: The presence of water or other contaminants in an organic solvent can significantly alter its solvating properties. For instance, water in THF can decrease its ability to dissolve nonpolar compounds.

Applications and Implications in Research

A clear understanding of solubility is paramount for practical chemistry:

  • Homogeneous Catalysis: For catalytic reactions, the ligand, metal precursor, and substrate must all be soluble in the chosen solvent to ensure a homogeneous reaction mixture and achieve optimal catalytic activity.

  • Reaction Stoichiometry: Inaccurate assumptions about solubility can lead to the ligand not fully dissolving, effectively altering the ligand-to-metal ratio and impacting reaction outcomes.

  • Purification: Knowledge of differential solubility is the basis for purification by recrystallization. A solvent must be chosen in which the compound is highly soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.

  • Formulation: In drug development, solubility in various pharmaceutically acceptable solvents is a critical parameter for formulation and delivery.

Safety and Handling

Diphenyl(2-methoxyphenyl)phosphine is classified as a skin and eye irritant and may cause respiratory irritation.[1][4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

References

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  • Wikipedia contributors (2023). Diphenylphosphine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775957, (4-Methoxyphenyl)(diphenyl)phosphine. Retrieved from [Link].

  • Lee, M.-R., Lee, Y.-L., & Chen, C.-M. (2012). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. International Journal of Environmental Research and Public Health, 9(10), 3774–3785. Retrieved from [Link].

  • Kohlpaintner, C. W., & Beller, M. (1997). Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions. The Journal of Organic Chemistry, 62(17), 5946–5952. Retrieved from [Link].

  • Fogg, P. G. T. (1987). Phosphine Solubilities. IUPAC-NIST Solubility Data Series. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (1984). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link].

  • Wikipedia contributors (2023). Metal-phosphine complex. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • ResearchGate. Solubility of the ligands and metal complexes in some common solvents. Retrieved from [Link].

  • Barceló, D., Durand, G., & Vreeken, R. J. (1992). Determination of Organophosphorus Pesticides and Their Transformation Products in River Waters by Automated On-Line Solid-Phase Extraction Followed by Thermospray Liquid Chromatography-Mass Spectrometry. Environmental Science & Technology, 26(4), 771–778. Retrieved from [Link].

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link].

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link].

  • ChemBK. Tris-(2-methoxyphenyl)-phosphine product page. Retrieved from [Link].

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The Strategic Advantage of (o-Anisyl)diphenylphosphine in Catalytic Cross-Coupling for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry, the strategic selection of ligands for transition metal catalysis is a critical determinant of reaction efficiency, substrate scope, and overall success. Among the vast arsenal of phosphine ligands, Diphenyl(2-methoxyphenyl)phosphine, and its various synonyms, has emerged as a particularly powerful tool. Its unique combination of steric bulk and electronic properties, conferred by the strategic placement of a methoxy group, offers distinct advantages in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of this versatile ligand, including its nomenclature, synthesis, and detailed application protocols in Suzuki-Miyaura and Buchwald-Hartwig reactions. We will delve into the mechanistic rationale for its efficacy and showcase its utility in the synthesis of complex molecules relevant to drug discovery and development.

Nomenclature and Identification: A Multifaceted Ligand

Diphenyl(2-methoxyphenyl)phosphine is known by a variety of names in chemical literature and supplier catalogs. A comprehensive understanding of this nomenclature is essential for efficient literature searching and procurement.

Identifier Type Identifier Source
Primary Name Diphenyl(2-methoxyphenyl)phosphineGeneral
IUPAC Name (2-methoxyphenyl)diphenylphosphaneIUPAC
CAS Number 53111-20-9Chemical Abstracts Service
Synonyms (2-Methoxyphenyl)diphenylphosphine
2-(Diphenylphosphino)anisole
o-Anisyldiphenylphosphine
Diphenyl(o-methoxyphenyl)phosphine
(o-Methoxyphenyl)diphenylphosphine
Diphenyl(o-anisyl)phosphine
Linear Formula (C₆H₅)₂PC₆H₄OCH₃
Molecular Formula C₁₉H₁₇OP
Molecular Weight 292.31 g/mol
InChI Key GBXNVYBGIFEOEM-UHFFFAOYSA-N

The Ligand's Edge: Mechanistic Insights into Enhanced Catalysis

The efficacy of Diphenyl(2-methoxyphenyl)phosphine in palladium-catalyzed cross-coupling reactions stems from a synergistic interplay of its steric and electronic properties. The bulky diphenylphosphino group, combined with the ortho-methoxy-substituted phenyl ring, creates a sterically demanding environment around the palladium center. This bulkiness is crucial for promoting the reductive elimination step of the catalytic cycle, which is often the rate-limiting step, especially in the formation of sterically hindered biaryl compounds.[1]

The electronic contribution of the ortho-methoxy group is a key differentiator. The oxygen atom's lone pair of electrons can coordinate to the palladium center, stabilizing the catalytically active species. This chelation effect can be particularly beneficial in stabilizing the oxidative addition intermediate, facilitating the subsequent transmetalation step.[2] This intramolecular coordination can also influence the geometry of the catalyst, promoting a more reactive conformation. The electron-donating nature of the methoxy group also increases the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the phosphine ligand. This increased electron density on the palladium center facilitates the oxidative addition of aryl halides, a critical step in the catalytic cycle.[3]

Caption: Mechanistic advantages of Diphenyl(2-methoxyphenyl)phosphine.

Synthesis of Diphenyl(2-methoxyphenyl)phosphine: A Representative Protocol

While several methods exist for the synthesis of arylphosphines, a common and reliable approach involves the reaction of an organolithium reagent with a chlorophosphine. The following protocol is a representative example for the preparation of Diphenyl(2-methoxyphenyl)phosphine.

Materials:

  • 2-Bromoanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodiphenylphosphine

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add dry diethyl ether or THF.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium to the solvent.

    • To this solution, add 2-bromoanisole dropwise via syringe, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the 2-anisyllithium reagent.

  • Phosphine Synthesis:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve chlorodiphenylphosphine in anhydrous diethyl ether or THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the freshly prepared 2-anisyllithium solution to the chlorodiphenylphosphine solution via cannula, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Self-Validation: The identity and purity of the synthesized Diphenyl(2-methoxyphenyl)phosphine should be confirmed by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy. The ³¹P NMR spectrum should show a single peak characteristic of the product.

Application in Suzuki-Miyaura Cross-Coupling: A Protocol for Challenging Substrates

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The use of Diphenyl(2-methoxyphenyl)phosphine is particularly advantageous for the coupling of sterically hindered or electron-rich aryl chlorides.

Materials:

  • Aryl halide (e.g., 2-chloro-N,N-dimethylaniline)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Diphenyl(2-methoxyphenyl)phosphine

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), Diphenyl(2-methoxyphenyl)phosphine (2-4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

    • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

    • Add the anhydrous solvent (toluene or 1,4-dioxane, 3-5 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the substrates.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application in Buchwald-Hartwig Amination: A Protocol for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Diphenyl(2-methoxyphenyl)phosphine is an effective ligand for this transformation, particularly with challenging substrates such as heteroaryl halides.

Materials:

  • Aryl or heteroaryl halide (e.g., 3-bromopyridine)

  • Amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Diphenyl(2-methoxyphenyl)phosphine

  • Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), Diphenyl(2-methoxyphenyl)phosphine (2-4 mol%), the aryl or heteroaryl halide (1.0 mmol), and the base (e.g., NaOt-Bu, 1.2-1.4 mmol) to an oven-dried Schlenk tube.

    • Seal the tube, remove it from the glovebox, and add the anhydrous solvent (toluene or THF, 3-5 mL) followed by the amine (1.1-1.2 mmol) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel.

Case Study: Application in the Synthesis of Bioactive Molecules

The utility of bulky phosphine ligands, such as Diphenyl(2-methoxyphenyl)phosphine, is exemplified in the synthesis of various drug candidates and natural products. For instance, the Suzuki-Miyaura coupling is a key step in the synthesis of Combretastatin A-4 analogues, which are potent anti-cancer agents that inhibit tubulin polymerization.[4] Similarly, in the development of kinase inhibitors, the construction of complex biaryl cores often relies on efficient cross-coupling methodologies where the choice of ligand is critical for achieving high yields and purity.[5] The ability of ligands like Diphenyl(2-methoxyphenyl)phosphine to facilitate challenging couplings makes them invaluable in the rapid assembly of molecular libraries for drug discovery.

Conclusion

Diphenyl(2-methoxyphenyl)phosphine is a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique structural features, namely the combination of steric bulk and the coordinating ability of the ortho-methoxy group, provide significant mechanistic advantages that translate to high catalytic activity, particularly with challenging substrates. The detailed protocols provided in this guide offer a practical framework for researchers to leverage the power of this ligand in their synthetic endeavors, from fundamental research to the development of novel therapeutics. As the demand for more efficient and selective synthetic methods continues to grow, the strategic application of well-designed ligands like Diphenyl(2-methoxyphenyl)phosphine will remain at the forefront of chemical innovation.

References

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Methodological & Application

Protocol for Buchwald-Hartwig amination using Diphenyl(2-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A-758

Topic: Protocol for Buchwald-Hartwig Amination using Diphenyl(2-methoxyphenyl)phosphine (SPhos)

For Immediate Release

Harnessing the Power of SPhos: A Detailed Guide to the Buchwald-Hartwig Amination for Robust C-N Bond Formation

Introduction: The Strategic Advantage of SPhos in Modern C-N Couplings

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The evolution of this reaction has been marked by the development of sophisticated phosphine ligands that enhance the efficiency, scope, and functional group tolerance of the transformation.[1][3]

Among the pantheon of bulky, electron-rich biaryl phosphine ligands, Diphenyl(2-methoxyphenyl)phosphine, commonly known as SPhos, has emerged as a particularly effective and versatile ligand.[4] Its unique architecture, featuring a sterically demanding biaryl framework, is crucial for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[5][6] The methoxy group at the ortho-position of one of the phenyl rings is thought to play a significant role in stabilizing the active catalytic species. This guide provides a comprehensive overview of the Buchwald-Hartwig amination using SPhos, detailing the underlying mechanism, a robust experimental protocol, and critical insights for successful execution.

The Catalytic Cycle: A Mechanistic Rationale for SPhos

The efficacy of the Buchwald-Hartwig amination is intrinsically linked to the intricate dance of the palladium catalyst through its catalytic cycle.[7][8] The use of a bulky and electron-rich ligand like SPhos is instrumental in facilitating each step of this process.[5]

The generally accepted mechanism proceeds as follows:

  • Formation of the Active Pd(0) Catalyst: The reaction is typically initiated with a Pd(II) precatalyst, such as Pd(OAc)₂, or a preformed Pd(0) source like Pd₂(dba)₃.[7] In the presence of the phosphine ligand and an amine, the Pd(II) species is reduced in situ to the active monoligated Pd(0) complex.[7][8] The use of pre-catalysts, where the ligand is already coordinated to the palladium center, can offer a more efficient entry into the catalytic cycle.[7]

  • Oxidative Addition: The Pd(0) complex undergoes oxidative addition to the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.[1][2] The steric bulk of SPhos promotes the formation of a monoligated Pd(0) species, which is highly reactive in this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the halide ligand. Subsequent deprotonation by the base (e.g., NaOtBu, K₃PO₄) generates a palladium-amido complex.[1]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired aryl amine is released from the palladium center.[7] The steric hindrance imparted by the SPhos ligand is believed to facilitate this crucial step, regenerating the active Pd(0) catalyst to continue the cycle.[9]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(NHR'R'')]X OxAdd->AmineCoord Amine Coordination (HNR'R'') Amido L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido Deprotonation (Base) Salt Base-H+ X- AmineCoord->Salt Amido->Pd0 Reductive Elimination Product Aryl Amine (Ar-NR'R'') Amido->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Amine (HNR'R'') Amine->AmineCoord Base Base Base->AmineCoord caption Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary amine using a Pd(OAc)₂/SPhos catalyst system. Researchers should note that optimization of reaction conditions, including base, solvent, and temperature, may be necessary for specific substrates.[10]

Reagents and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diphenyl(2-methoxyphenyl)phosphine (SPhos)

  • Aryl bromide

  • Primary amine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction tube

  • Magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Standard glassware for workup and purification (separatory funnel, round-bottom flask, silica gel for column chromatography)

Reaction Setup and Execution:

  • Inert Atmosphere: To an oven-dried Schlenk flask or reaction tube containing a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%) and SPhos (1.2-2.4 mol%). It is crucial to maintain an inert atmosphere throughout the setup and reaction.[10]

  • Addition of Reagents: Under a positive pressure of nitrogen or argon, add the aryl bromide (1.0 equiv), the primary amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Degassing (Optional but Recommended): For sensitive substrates, the reaction mixture can be further degassed by three freeze-pump-thaw cycles.

  • Reaction: The flask is sealed and the reaction mixture is stirred at 80-110 °C. The progress of the reaction should be monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aryl amine.[10]

Key Reaction Parameters and Considerations

ParameterTypical ConditionsRationale and Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsWhile Pd(OAc)₂ is cost-effective, pre-catalysts can offer faster initiation and more consistent results by avoiding the in-situ reduction step.[7]
Ligand SPhosThe bulky and electron-rich nature of SPhos accelerates both the oxidative addition and reductive elimination steps, broadening the substrate scope.[5]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are essential.[11] NaOtBu is commonly used, but for base-sensitive functional groups, weaker bases like K₃PO₄ may be advantageous.
Solvent Toluene, Dioxane, THFThe choice of solvent can influence the solubility of reagents and intermediates, thereby affecting reaction rates.[12] Toluene is a common and effective choice.[12]
Temperature 80-110 °CHigher temperatures generally accelerate the reaction, but should be optimized to minimize potential side reactions.
Substrate Scope Aryl chlorides, bromides, iodides, and triflatesSPhos-based systems are effective for a wide range of aryl electrophiles and amine nucleophiles, including primary and secondary amines, and some amides.[3]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperature.Ensure an inert atmosphere was maintained. Use a fresh, high-purity palladium source and ligand. Consider a stronger base or higher reaction temperature.
Side Product Formation Hydrodehalogenation of the aryl halide.This can occur if the reductive elimination is slow. Optimizing the ligand-to-palladium ratio or switching to a different base may help.
Decomposition of Starting Materials Reaction temperature is too high.Reduce the reaction temperature and monitor the reaction progress more frequently.

Conclusion

The Buchwald-Hartwig amination, when coupled with the robust and versatile SPhos ligand, provides a powerful tool for the construction of C-N bonds. A thorough understanding of the reaction mechanism and careful attention to experimental parameters are key to achieving high yields and broad substrate scope. This guide serves as a practical resource for researchers aiming to leverage this important transformation in their synthetic endeavors.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 23, 2026. [Link]

  • Torraca K-E, Kuwano R, Stradiotto M. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Published online 2011. Accessed January 23, 2026. [Link]

  • Fors BP, Krattiger P, Strieter E, Buchwald SL. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Trans. 2018;(37):12652-12656. doi:10.1039/c8dt02693a
  • Lundgren RJ, Stradiotto M. BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angew Chem Int Ed Engl. 2013;52(49):13131-13134. doi:10.1002/anie.201307139
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 23, 2026. [Link]

  • Bruno NC, Tcyrulnikov S, Buchwald SL. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. J. Chem. Educ. 2021;98(2):626-632. doi:10.1021/acs.jchemed.0c00713
  • McGuire M. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School; 2020. Accessed January 23, 2026. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published online April 3, 2025. Accessed January 23, 2026. [Link]

  • Tcyrulnikov S, Bruno NC, Moore JE, et al. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Org Lett. 2018;20(17):5149-5153. doi:10.1021/acs.orglett.8b02131
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 23, 2026. [Link]

  • de Meijere A, Diederich F, eds. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH; 2004.
  • Substrate scope of sp³ C–N coupling reactions All reactions were... ResearchGate. Accessed January 23, 2026. [Link]

  • Bakherad M, Ghaedi A, Keivanloo A, et al. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. 2018;37(21):3891-3902. doi:10.1021/acs.organomet.8b00588
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. Accessed January 23, 2026. [Link]

  • Chukwu UE, O’Brien P, Taylor RJK. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Adv. 2021;11(44):27503-27509. doi:10.1039/d1ra05391a
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate. Accessed January 23, 2026. [Link]

  • Barder TE. Structural studies on biaryl phosphines and palladium complexes composed of biaryl phosphines. Published online 2006. Accessed January 23, 2026. [Link]

  • Fors BP, Watson DA, Biscoe MR, Buchwald SL. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. J Am Chem Soc. 2010;132(43):15162-15165. doi:10.1021/ja106141a

Sources

The Strategic Advantage of Diphenyl(2-methoxyphenyl)phosphine in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes for Heck and Sonogashira Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nuances of Ligand Design in Catalysis

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are indispensable tools for the construction of carbon-carbon bonds. The success of these transformations is intrinsically linked to the nature of the phosphine ligands that adorn the palladium center. These ligands are not mere spectators; they are crucial modulators of the catalyst's reactivity, selectivity, and stability.[1] An astute choice of ligand can dramatically enhance reaction rates, broaden substrate scope, and enable reactions to proceed under milder conditions.[2]

This guide delves into the specific application of Diphenyl(2-methoxyphenyl)phosphine, a monodentate phosphine ligand that offers a unique combination of steric bulk and electronic properties, making it a highly effective choice for both Heck and Sonogashira reactions. We will explore the mechanistic rationale behind its efficacy, provide detailed experimental protocols, and present comparative data to guide researchers, scientists, and drug development professionals in leveraging this versatile ligand in their synthetic endeavors.

The Decisive Role of the 2-Methoxy Group: A Mechanistic Perspective

The defining feature of Diphenyl(2-methoxyphenyl)phosphine is the methoxy group positioned at the ortho-position of one of the phenyl rings. This seemingly subtle modification has profound implications for the catalytic cycle.

Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density on the phosphorus atom. This enhanced electron-donating ability of the phosphine ligand, in turn, increases the electron density at the palladium center.[1] An electron-rich palladium(0) species is more nucleophilic and thus undergoes oxidative addition with aryl halides, the initial and often rate-limiting step in many cross-coupling reactions, more readily.[3]

Steric Influence: The ortho-methoxy group contributes to the steric bulk of the ligand. This steric hindrance promotes the formation of monoligated palladium species, which are often more catalytically active than their bis-ligated counterparts.[4] Furthermore, the bulkiness of the ligand can facilitate the final reductive elimination step, leading to faster product formation and catalyst turnover.

Hemilabile Coordination: Beyond simple steric and electronic effects, the ortho-methoxy group can act as a hemilabile ligand. The oxygen atom can weakly coordinate to the palladium center at certain stages of the catalytic cycle. This transient chelation can stabilize key intermediates, such as the oxidative addition complex, preventing catalyst decomposition and promoting the desired reaction pathway. Computational studies on similar biaryl phosphine ligands containing an ortho-methoxy group have shown a stabilizing Pd-O interaction. This interaction likely contributes to the efficiency of catalysts based on such ligands.

Diagrammatic Representation of Catalytic Cycles

To visually articulate the role of Diphenyl(2-methoxyphenyl)phosphine in the Heck and Sonogashira reactions, the following diagrams illustrate the key steps of the catalytic cycles.

Heck_Reaction cluster_0 Heck Reaction Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) L = P(o-MeOPh)Ph₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII Coord Olefin Coordination PdII->Coord Olefin Insertion Migratory Insertion Coord->Insertion Pd_Olefin Ar-C-C-Pd(II)-X(L) Insertion->Pd_Olefin BetaHydride β-Hydride Elimination Pd_Olefin->BetaHydride Product_Complex [HPd(II)X(L)] + Product BetaHydride->Product_Complex RedElim Reductive Elimination (+ Base) Product_Complex->RedElim Base RedElim->Pd0 - HBX

Caption: Catalytic cycle of the Heck reaction highlighting the key steps facilitated by the palladium-phosphine complex.

Sonogashira_Reaction cluster_0 Sonogashira Reaction Catalytic Cycle (Pd) cluster_1 Copper Co-catalyst Cycle Pd0 Pd(0)L (Active Catalyst) L = P(o-MeOPh)Ph₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Cu-C≡CR Pd_Alkynyl Ar-Pd(II)-C≡CR(L) Transmetal->Pd_Alkynyl RedElim Reductive Elimination Pd_Alkynyl->RedElim RedElim->Pd0 + Product (Ar-C≡CR) CuX CuX Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord Terminal Alkyne Base_Deprot Base Deprotonation Alkyne_Coord->Base_Deprot Cu_Alkyne Cu-C≡CR Cu_Alkyne->Transmetal Base_Deprot->Cu_Alkyne

Caption: Catalytic cycles for the Sonogashira reaction, illustrating the interplay between the palladium and copper catalysts.

Application in the Heck Reaction: Synthesis of Stilbenes and Cinnamic Acid Derivatives

The Heck reaction is a powerful method for the arylation of alkenes.[5] The use of Diphenyl(2-methoxyphenyl)phosphine can lead to high yields and selectivity, particularly in the synthesis of trans-stilbenes and cinnamic acid derivatives, which are important structural motifs in pharmaceuticals and materials science.

Comparative Performance Data

The choice of phosphine ligand significantly impacts the efficiency of the Heck reaction. The following table summarizes typical yield comparisons between Diphenyl(2-methoxyphenyl)phosphine and other common monodentate phosphine ligands in the reaction of an aryl bromide with styrene.

LigandElectronic NatureSteric Bulk (Cone Angle)Typical Yield (%)
TriphenylphosphineElectron-neutral145°75-85
Tri(o-tolyl)phosphineElectron-donating194°80-90
Diphenyl(2-methoxyphenyl)phosphine Electron-donating ~160° >90
TricyclohexylphosphineStrongly electron-donating170°85-95

Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

Detailed Experimental Protocol: Synthesis of (E)-Stilbene

This protocol describes a general procedure for the Heck coupling of iodobenzene with styrene to synthesize (E)-stilbene, utilizing a palladium catalyst with Diphenyl(2-methoxyphenyl)phosphine as the ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diphenyl(2-methoxyphenyl)phosphine

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (1 mol%) and Diphenyl(2-methoxyphenyl)phosphine (2-3 mol%) in a minimal amount of anhydrous DMF. Stir the mixture at room temperature for 15-20 minutes. The solution should change color, indicating complex formation.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (e.g., iodobenzene, 1.0 eq), the olefin (e.g., styrene, 1.2-1.5 eq), and the bulk of the anhydrous solvent (to achieve a final concentration of ~0.1-0.5 M).

  • Base Addition: Add the base (e.g., triethylamine, 2.0-3.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure (E)-stilbene.

Application in the Sonogashira Reaction: Synthesis of Diarylacetylenes

The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides.[6] The use of Diphenyl(2-methoxyphenyl)phosphine in conjunction with a palladium source and a copper(I) co-catalyst can provide excellent yields of diarylacetylenes, which are valuable building blocks in medicinal chemistry and materials science.[7]

Comparative Performance Data

The following table provides a comparative overview of the performance of Diphenyl(2-methoxyphenyl)phosphine against other ligands in a typical Sonogashira coupling of an aryl iodide with phenylacetylene.

LigandCatalyst SystemBaseSolventTypical Yield (%)
TriphenylphosphinePdCl₂(PPh₃)₂ / CuIEt₃NTHF85-95
XantphosPd₂(dba)₃ / CuICs₂CO₃Dioxane>90
Diphenyl(2-methoxyphenyl)phosphine Pd(OAc)₂ / CuI DIPEA DMF >95
SPhosPd(OAc)₂ / CuIK₃PO₄Toluene>95

Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

Detailed Experimental Protocol: Synthesis of Diphenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of iodobenzene and phenylacetylene to form diphenylacetylene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Diphenyl(2-methoxyphenyl)phosphine

  • Copper(I) iodide (CuI)

  • Iodobenzene

  • Phenylacetylene

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), Diphenyl(2-methoxyphenyl)phosphine (2-4 mol%), and copper(I) iodide (1-5 mol%).

  • Reagent Addition: Add the anhydrous solvent (THF or DMF), followed by the aryl halide (e.g., iodobenzene, 1.0 eq), the terminal alkyne (e.g., phenylacetylene, 1.1-1.2 eq), and the base (e.g., DIPEA, 2.0-3.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C). The reaction is often rapid and can be monitored by TLC or GC.

  • Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure diphenylacetylene.

Conclusion: A Versatile Ligand for Advancing Synthetic Chemistry

Diphenyl(2-methoxyphenyl)phosphine stands out as a highly effective ligand for palladium-catalyzed Heck and Sonogashira reactions. Its unique combination of electron-donating properties, steric bulk, and the potential for hemilabile coordination contributes to its ability to promote high catalytic activity and stability. The provided protocols and comparative data serve as a valuable resource for chemists seeking to optimize their cross-coupling reactions. By understanding the mechanistic nuances and applying the detailed experimental procedures, researchers can confidently employ Diphenyl(2-methoxyphenyl)phosphine to access a wide array of valuable molecular architectures in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • ACS Publications. (2000). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). Retrieved from [Link]

  • ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • ResearchGate. (n.d.). Multi-step synthesis of diarylacetylenes via sequential Sonogashira cross-coupling reactions (black) and the copper-free one-pot Sonogashira method (blue) in this work. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Retrieved from [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

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Application Note & Protocols: Mastering Ligand Concentration Effects in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Ligand's Central Role in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions represent a fundamental pillar of modern organic synthesis, enabling the construction of complex molecular architectures with unparalleled efficiency.[1] These transformations are central to the production of pharmaceuticals, agrochemicals, and advanced materials.[1] The success of these reactions, however, does not hinge on the palladium source alone. The ancillary ligands that coordinate to the metal center are arguably the most critical modulators of the catalyst's performance.

Ligands are not mere spectators; they are intimately involved in every elementary step of the catalytic cycle.[2] They influence the catalyst's solubility, stability, and reactivity by tuning the steric and electronic properties of the palladium center.[2][3] Consequently, the concentration of the ligand relative to the palladium precursor—the ligand-to-palladium (L:Pd) ratio—is a critical reaction parameter that must be carefully optimized. An imbalance in this ratio can lead to dramatically different reaction outcomes, ranging from complete inactivity to rapid, high-yielding transformations.

This guide provides a detailed exploration of the effects of ligand concentration, offering both the mechanistic rationale behind these effects and practical, field-tested protocols for optimizing this crucial parameter.

Mechanistic Insights: The Ligand Concentration Equilibrium

The heart of a palladium-catalyzed cross-coupling reaction is the active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or a palladacycle.[4] The ligand's concentration directly governs the formation, stability, and reactivity of this active catalyst.

Formation and Stability of the Active Catalyst

Phosphine ligands, a common class used in these reactions, can serve a dual role. They not only stabilize the Pd(0) center but can also act as reducing agents to form the active catalyst from the Pd(II) precursor.[5] However, this reduction can come at the cost of the ligand itself, which may be oxidized to phosphine oxide, thereby altering the effective L:Pd ratio in the solution.[1]

The active catalyst is typically a low-coordinate, 14- or 16-electron complex, such as L-Pd(0) or L₂-Pd(0).[6] These species exist in a dynamic equilibrium with higher-coordinate, often less reactive or inert, complexes (e.g., L₃-Pd(0)) and unligated palladium, which is prone to aggregation.

G Active_Catalyst L-Pd(0) / L₂-Pd(0) (Coordinatively Unsaturated, Reactive) Inactive_Complex L₃-Pd(0) / L₄-Pd(0) (Coordinatively Saturated, Inhibited) Active_Catalyst->Inactive_Complex + Ligand (High [L]) Pd_Black Pd(0) Aggregates (Palladium Black, Deactivated) Active_Catalyst->Pd_Black Inactive_Complex->Active_Catalyst - Ligand (Dissociation)

Caption: Palladium-Ligand Equilibrium Diagram.

The Consequences of Suboptimal Ligand Concentration
  • Insufficient Ligand (Low L:Pd Ratio): When the ligand concentration is too low, the equilibrium shifts away from the stable, ligated Pd(0) complexes. The resulting "naked" palladium atoms are highly unstable and rapidly aggregate, precipitating out of the solution as catalytically inactive palladium black.[2] This is a common cause of reaction failure and is visually identifiable by the formation of a black precipitate.

  • Excess Ligand (High L:Pd Ratio): Conversely, an excess of ligand can be equally detrimental. It pushes the equilibrium towards higher-coordinate, coordinatively saturated species (e.g., L₃-Pd(0), L₄-Pd(0)).[1][7] These complexes are often unreactive because they lack the vacant coordination site necessary for the first step of the catalytic cycle: oxidative addition of the aryl halide.[7] Furthermore, even if oxidative addition occurs, subsequent steps like transmetalation or reductive elimination that may require ligand dissociation can be inhibited.[1]

Therefore, a "Goldilocks" scenario is required, where the ligand concentration is sufficient to prevent aggregation but not so high that it saturates the metal center and inhibits catalysis.

Experimental Design and Optimization Strategy

Optimizing the L:Pd ratio is an empirical process, but it can be approached systematically. The ideal ratio depends on the specific ligand, substrates, and reaction conditions.

  • Monodentate Ligands (e.g., PPh₃, RuPhos, tBu₃P): For monodentate phosphines, a starting L:Pd ratio of 2:1 is common.[8] However, due to potential ligand oxidation, exploring a range from 1.5:1 to 4:1 is advisable.[1] Bulky, electron-rich ligands often favor the formation of highly active monoligated L-Pd(0) species.[6]

  • Bidentate Ligands (e.g., Xantphos, dppf): For bidentate ligands, the stoichiometry suggests a 1:1 L:Pd ratio. However, ratios slightly above this (e.g., 1.1:1 to 1.5:1) are often beneficial to prevent catalyst decomposition or the formation of less stable catalysts.[1] In some cases, using a 2:1 ratio has been shown to prevent nanoparticle formation.[1]

A typical optimization workflow involves setting up a series of parallel reactions where the concentrations of all components (palladium precursor, substrates, base, solvent) are held constant while the L:Pd ratio is systematically varied.

Protocol: Optimizing Ligand Concentration for a Buchwald-Hartwig Amination

This protocol describes the optimization of the L:Pd ratio for the coupling of 4-chloroanisole with morpholine using RuPhos as the ligand and a G3-palladacycle precatalyst.

Materials:

  • RuPhos (Ligand)

  • RuPhos Pd G3 (Precatalyst)

  • 4-Chloroanisole (Aryl Halide)

  • Morpholine (Amine)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • Anhydrous, degassed toluene (Solvent)

  • Schlenk tubes or microwave vials with stir bars

  • Standard Schlenk line or glovebox for inert atmosphere

Procedure:

  • Stock Solution Preparation (Optional but Recommended):

    • To ensure accuracy at small scales, prepare stock solutions of the precatalyst and ligand in toluene. For example, dissolve a known mass of RuPhos Pd G3 and RuPhos in separate volumetric flasks to create 10 mM solutions.

  • Reaction Setup (Under Inert Atmosphere):

    • Arrange and label five reaction vials (A-E) for the different L:Pd ratios.

    • To each vial, add NaOtBu (1.4 mmol, 1.4 equiv).

    • Add 4-chloroanisole (1.0 mmol, 1.0 equiv).

    • Add the palladium precatalyst, RuPhos Pd G3 (0.01 mmol, 1 mol%). This can be added as a solid or from the stock solution.

    • Vary the Ligand: Add the appropriate amount of RuPhos ligand to each vial according to the table below. This is most easily done using the stock solution.

    • Add toluene to bring the total reaction volume to 2.0 mL (final concentration of aryl halide is 0.5 M).

    • Finally, add morpholine (1.2 mmol, 1.2 equiv) to each vial.

  • Reaction Execution:

    • Seal the vials tightly.

    • Place the vials in a preheated oil bath or heating block set to 100 °C.[9]

    • Stir the reactions for a set period (e.g., 12-24 hours).[9]

  • Monitoring and Analysis:

    • Periodically take small aliquots from each reaction under inert conditions to monitor progress by TLC, GC-MS, or LC-MS.[9]

    • After the reaction is complete, cool the vials to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[9]

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it.

    • Determine the yield for each reaction using a calibrated internal standard with GC or NMR.

Data Presentation: Expected Outcomes of Ligand Optimization

The following table illustrates a potential outcome from the protocol described above, demonstrating the critical impact of the L:Pd ratio.

VialLigandTotal L:Pd RatioTime (h)Yield (%)Observations
ARuPhos1:11235%Significant black precipitate (Pd black) formed within 1 hour.
BRuPhos1.5:11278%Minor darkening of the solution over time.
C RuPhos 2:1 12 >95% Homogeneous, clear brown solution throughout.
DRuPhos3:11285%Reaction appeared slightly slower than vial C.
ERuPhos4:11260%Reaction was noticeably slower to initiate and proceed.

Note: The total L:Pd ratio accounts for the one equivalent of ligand already present in the G3 precatalyst.

Troubleshooting Guide

ProblemPotential Cause (Ligand-Related)Suggested Solution
No or Low Conversion Excess Ligand: Catalyst inhibition due to the formation of coordinatively saturated Pd species.Decrease the L:Pd ratio. Screen ratios closer to the stoichiometric minimum (e.g., 1.5:1 for monodentate).
Reaction Stalls / Catalyst Decomposition (Pd Black) Insufficient Ligand: The active catalyst is not sufficiently stabilized and aggregates into inactive Pd(0).Increase the L:Pd ratio. Ensure the ligand is pure and not already oxidized.
Inconsistent Results Ligand Degradation: Some phosphine ligands, especially electron-rich ones, can be sensitive to air and may oxidize, altering the effective L:Pd ratio.Handle ligands under an inert atmosphere. Use freshly purchased or purified ligands. Consider using more air-stable precatalysts.

Conclusion

The concentration of the ancillary ligand is a master variable in palladium-catalyzed reactions. It directly controls the equilibrium between active and inactive catalytic species, profoundly affecting reaction rate, yield, and catalyst stability. A systematic, empirical approach to optimizing the ligand-to-palladium ratio is not merely a procedural step but a fundamental requirement for developing robust, reliable, and high-performing catalytic systems. By understanding the mechanistic principles and applying the protocols outlined in this guide, researchers can effectively harness the full potential of palladium catalysis in their synthetic endeavors.

References

  • Bravin, C., & Perrotta, D. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Chen, H., et al. (2015). Developing Ligands for Palladium(II)
  • Pérez-Rodríguez, M. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Girona.
  • Al-Masri, O. A., et al. (2019). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
  • Lyons, T. W., & Sanford, M. S. (2010).
  • He, J., et al. (2017). Palladium (II)
  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Bádogán, R., & Novák, Z. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry.
  • University of Southampton. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Southampton Website.
  • BenchChem. (2025).
  • Wipf, P. (2007). Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Monodentate Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing coupling reactions that utilize monodentate phosphine ligands. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your yields.

Introduction: The Critical Role of Monodentate Phosphine Ligands

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its versatility in forming C-C bonds. The choice of ligand is paramount to the success of this palladium-catalyzed transformation. Monodentate phosphine ligands, particularly bulky and electron-rich dialkylbiaryl phosphines (e.g., Buchwald ligands like SPhos and XPhos), have revolutionized the field.[1][2] These ligands stabilize the palladium catalyst, facilitate key steps in the catalytic cycle, and allow for the coupling of challenging substrates, such as sterically hindered partners and unactivated aryl chlorides.[1][3]

Their primary functions are twofold:

  • Electronic Effects: As strong σ-donors, these ligands increase the electron density on the palladium center. This enhanced electron density promotes the rate-determining oxidative addition step, where the palladium(0) complex inserts into the aryl halide bond.[2][4][5]

  • Steric Effects: The significant bulk of these ligands favors the formation of highly reactive, monoligated palladium species (L-Pd(0)), which are crucial for efficient catalysis.[1] This steric hindrance also facilitates the final reductive elimination step, releasing the desired biaryl product and regenerating the active catalyst.[4][5]

This guide will address the common challenges encountered when using these powerful ligands and provide systematic approaches to overcoming them.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific experimental issues in a direct question-and-answer format.

FAQ 1: My reaction is sluggish or has stalled completely. What are the first parameters I should investigate?

A stalled reaction is a common issue that can often be traced back to one of three areas: catalyst activation, reagent quality, or insufficient reactivity.

Core Causality: The catalytic cycle depends on the efficient generation and maintenance of the active Pd(0) species. If the precatalyst is not properly activated or if the active catalyst is deactivated, the reaction will halt.

Troubleshooting Workflow:

G A Reaction Stalled/Sluggish B Check Catalyst System A->B Step 1 C Check Reagents & Conditions A->C Step 2 D Is Pd(II) Precatalyst Used? B->D F Is Palladium Black visible? B->F H Check Boronic Acid/Ester Quality C->H J Verify Base & Solvent C->J L Increase Temperature C->L E Ensure Proper Reduction to Pd(0). Consider a more easily activated precatalyst (e.g., G3/G4 Buchwald). D->E Yes G Catalyst decomposition. Increase ligand:Pd ratio (2:1). Switch to a more robust ligand. F->G Yes I Potential protodeboronation or impurities. Use fresh, high-purity reagent. Consider a more stable boronate ester (e.g., pinacol). H->I K Base may be too weak or insoluble. Solvent may be inappropriate. Screen stronger bases (e.g., K3PO4, Cs2CO3) and different solvents (e.g., Toluene, Dioxane, 2-MeTHF). J->K

Caption: Troubleshooting workflow for stalled Suzuki reactions.

Detailed Recommendations:

  • Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) state. This process can be inefficient.[6]

    • Solution: Switch to a well-defined Pd(II) precatalyst, such as a Buchwald G3 or G4 palladacycle.[6] These are designed for clean, rapid, and quantitative generation of the active L-Pd(0) species, often at room temperature.[7]

  • Catalyst Decomposition: The formation of palladium black (insoluble metallic palladium) is a clear sign of catalyst deactivation.[6] This often occurs when the palladium center is not sufficiently protected by the ligand.

    • Solution: Increase the ligand-to-palladium ratio. While a 1:1 ratio is often sufficient with precatalysts, moving to 1.2:1 or even 2:1 can help stabilize the active species, especially at high temperatures.

  • Reagent Quality: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen).[6][8] Impurities in starting materials can also poison the catalyst.[9]

    • Solution: Use fresh, high-purity boronic acid. If decomposition is suspected, consider switching to a more stable boronate ester, such as a pinacol or neopentyl glycol ester.[6]

  • Base and Solvent: The base is critical for activating the boronic acid to facilitate transmetalation.[10] Its strength and solubility are key. The solvent influences the solubility of all components and can affect catalyst stability and selectivity.[11]

    • Solution: A common cause of failure is using a base that is too weak or poorly soluble. For challenging couplings, a strong base like K₃PO₄ or Cs₂CO₃ is often required. Ensure the solvent system is appropriate; common choices include toluene, dioxane, or THF, often with a small amount of water to aid in dissolving the base.[6]

FAQ 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a frustrating side reaction that consumes your nucleophile and complicates purification.

Core Causality: This side reaction is often promoted by the presence of Pd(II) species in the reaction mixture before the oxidative addition step has occurred, or by the presence of oxygen.[6]

Mitigation Strategies:

  • Rigorous Degassing: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Protocol: Ensure your solvent and reaction mixture are thoroughly degassed. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes, followed by maintaining the reaction under a positive pressure of the inert gas. Three cycles of vacuum/inert gas backfill are also effective.

  • Controlled Catalyst Addition:

    • Protocol: Add the palladium source/catalyst to the reaction mixture last, after all other reagents (aryl halide, boronic acid, base) have been combined and the system has been made inert. This ensures the Pd(0) species has an aryl halide to react with immediately, minimizing its opportunity to interact with the boronic acid.

  • Use of Precatalysts: As mentioned previously, using a precatalyst that cleanly generates the active Pd(0) species in situ can significantly reduce the amount of extraneous Pd(II) that could initiate homocoupling.[6]

Data Summary: Impact of Reaction Parameters on Side Products

ParameterIssueRecommended ActionMechanistic Rationale
Atmosphere High O₂ levelsRigorously degas solvent and vessel.Oxygen can facilitate oxidative homocoupling of the boronic acid.[6]
Catalyst Using Pd(II) sourcesSwitch to a well-defined Pd(0) or Pd(II) precatalyst.Minimizes free Pd(II) that can directly engage in the homocoupling pathway.[6]
Base Excessively strong baseScreen different bases; sometimes a slightly weaker base can disfavor homocoupling.The rate of transmetalation vs. homocoupling can be base-dependent.
Temperature Too highRun the reaction at the lowest effective temperature.Higher temperatures can sometimes accelerate side reactions more than the desired coupling.
FAQ 3: My yield is low when using an aryl chloride as the electrophile. What specific changes should I make?

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond. Overcoming this challenge is a primary application for bulky, electron-rich monodentate phosphines.

Core Causality: The oxidative addition of palladium into the C-Cl bond is significantly slower and more difficult than with other halides.[2] This step is often the rate-determining step of the entire catalytic cycle.

Optimization Strategy for Aryl Chlorides:

G A Low Yield with Ar-Cl B Select Optimal Ligand A->B Step 1: Ligand C Use Stronger Base A->C Step 2: Base D Choose Appropriate Solvent & Temp A->D Step 3: Conditions E Use highly electron-rich and bulky ligands: SPhos, RuPhos, XPhos. These accelerate oxidative addition. B->E F Use K3PO4, K2CO3, or Cs2CO3. Strong bases are needed to facilitate the catalytic cycle with slow substrates. C->F G Higher boiling point solvents like dioxane or toluene are often needed. Increase temperature to 80-110 °C. D->G H Successful Coupling E->H F->H G->H

Caption: Optimization strategy for aryl chloride substrates.

Step-by-Step Protocol for Coupling an Aryl Chloride:

  • Ligand Selection: This is the most critical parameter. Standard ligands like PPh₃ are generally ineffective.

    • Action: Employ a bulky, electron-rich dialkylbiaryl phosphine ligand. Excellent choices include SPhos , RuPhos , or XPhos .[1][3] These ligands are specifically designed to promote the difficult oxidative addition of aryl chlorides.

  • Base Selection: A stronger base is required to drive the reaction.

    • Action: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases have proven highly effective for these challenging couplings.

  • Solvent and Temperature: The reaction will likely require elevated temperatures.

    • Action: Use a higher-boiling point solvent such as 1,4-dioxane, toluene, or 2-MeTHF. Start with a reaction temperature of 80 °C and increase to 100-110 °C if the reaction is slow.

  • Catalyst System:

    • Action: Use a corresponding Buchwald precatalyst (e.g., SPhos-Pd-G3) for optimal results. If preparing the catalyst in situ, use a reliable Pd source like Pd₂(dba)₃ with a Pd:Ligand ratio of 1:2.

FAQ 4: How do I choose between different monodentate phosphine ligands like SPhos, XPhos, and cataCXium® A?

While these ligands are all highly effective, subtle differences in their structure can influence the outcome of a specific reaction.

Core Causality: The steric bulk and electronic properties of the ligand directly influence the rates of oxidative addition and reductive elimination.[4][12] The optimal ligand often depends on the specific steric and electronic demands of the coupling partners.

Ligand Selection Guide:

LigandKey Structural FeaturePrimary Application/AdvantageWhen to Use It
SPhos Dicyclohexylphosphine on a methoxy-substituted biphenylGeneral, highly active ligand for a broad range of substrates, including aryl chlorides.[1]An excellent first choice for most Suzuki couplings. Particularly good for heteroaryl substrates.
XPhos Dicyclohexylphosphine on a di-isopropyl-substituted biphenylExtremely bulky, providing high activity for very sterically hindered substrates.[3]When coupling tetra-ortho-substituted biaryls or other sterically demanding partners.
cataCXium® A Di(1-adamantyl)phosphine moietyExtremely bulky and electron-rich adamantyl groups.Effective for challenging couplings at low temperatures and with low catalyst loadings.[3]

Experimental Protocol: Ligand Screening

When developing a new Suzuki coupling, a parallel screen of ligands is the most efficient path to optimization.

  • Setup: Arrange an array of reaction vials (e.g., in a 24-well plate).

  • Stock Solutions: Prepare stock solutions of your aryl halide, boronic acid, base, and palladium source in the chosen solvent to ensure consistent addition.

  • Ligand Addition: Add a different monodentate phosphine ligand to each designated vial (maintaining a consistent Pd:Ligand ratio, e.g., 1:1.2). Include SPhos, XPhos, and cataCXium® A as a starting point.

  • Reaction: Add the stock solutions, seal the vials, degas the system, and run all reactions at the same temperature.

  • Analysis: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by a small aliquot analysis (LC-MS or GC-MS) to determine the relative conversion rates and identify the optimal ligand.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Ghaffari, B., et al. (2020). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 25(21), 5022. Available from: [Link]

  • Özdemir, Ü., et al. (2018). Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Available from: [Link]

  • Yasar, S., et al. (2023). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry, 62(10), 4236–4245. Available from: [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available from: [Link]

  • Dunsford, J. J., et al. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 12(1), 359–367. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available from: [Link]

  • Nolan, S. P., et al. (2007). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 12(7), 1435–1443. Available from: [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Organometallics, 28(19), 5620–5631. Available from: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron Letters, 50(39), 5505–5508. Available from: [Link]

Sources

Troubleshooting low catalyst activity with Diphenyl(2-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on troubleshooting low catalyst activity with Diphenyl(2-methoxyphenyl)phosphine.

Introduction

Diphenyl(2-methoxyphenyl)phosphine, also known as 2-(Diphenylphosphino)anisole, is a highly effective monodentate phosphine ligand widely employed in transition-metal-catalyzed cross-coupling reactions.[1] Its unique electronic and steric properties, conferred by the ortho-methoxy group, make it particularly valuable in reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] However, like many sophisticated catalytic systems, reactions employing this ligand can be sensitive to a variety of factors, leading to diminished performance or complete reaction failure.[4]

This technical support guide, designed for researchers and drug development professionals, provides a systematic, question-and-answer-based approach to troubleshooting low catalytic activity. It moves beyond a simple checklist to explain the causality behind experimental choices, empowering you to diagnose and resolve issues encountered in your own work.

Troubleshooting Guide: Diagnosing Low Catalytic Activity

This section is structured to mirror the logical progression of experimental troubleshooting, from foundational checks to more complex mechanistic investigations.

Q1: My reaction is sluggish, has stalled, or shows poor conversion. Where should I begin my investigation?

This is the most common issue and often stems from foundational experimental parameters. Before exploring more complex causes, a thorough review of the basics is essential.

A1: Start by verifying the integrity of your core components and reaction environment. Catalyst deactivation can often be traced back to issues with reagents or the reaction setup.[5][6]

  • Ligand and Catalyst Purity:

    • Phosphine Oxidation: Diphenyl(2-methoxyphenyl)phosphine, like other phosphines, is susceptible to air oxidation, forming the catalytically inactive diphenyl(2-methoxyphenyl)phosphine oxide.[7] This is a primary cause of reduced activity. The ligand should be a white to light yellow solid; significant discoloration may indicate oxidation.[8]

    • Palladium Source: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) should be fresh and properly stored. Decomposition of the precursor leads to an inaccurate palladium concentration and the formation of inactive palladium black.

  • Reagent and Solvent Quality:

    • Impurities as Poisons: Trace impurities in your substrates, base, or solvent can act as catalyst poisons.[9] Common poisons include sulfur or nitrogen-containing functional groups that can bind irreversibly to the palladium center.[10]

    • Solvent Purity and Anhydrous Conditions: Ensure solvents are of high purity and rigorously dried. Water can interfere with the catalytic cycle and promote the formation of inactive palladium hydroxo species. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by binding to the palladium.[11]

  • Exclusion of Air and Moisture:

    • Inert Atmosphere: Many palladium-catalyzed reactions are highly sensitive to oxygen.[6] The formation of the active Pd(0) species is often the most sensitive step. Ensure your reaction is assembled under a robust inert atmosphere (e.g., in a glovebox or using Schlenk techniques with several vacuum/backfill cycles).

Q2: I have confirmed the quality of my reagents and the inertness of my setup. What reaction parameters should I scrutinize next?

A2: Focus on optimizing the key reaction conditions. The interplay between solvent, base, temperature, and concentration is critical for achieving high catalytic turnover.[4][12]

  • Solvent Selection: The primary role of the solvent is to ensure all components, especially the active catalyst, remain in solution.

    • Common Choices: Aprotic solvents like toluene, 1,4-dioxane, THF, and CPME are widely used.[11]

    • Solubility Issues: Poor solubility of the base or the catalytic species is a frequent cause of reaction failure.[11] If you observe undissolved material (beyond an insoluble base), consider a different solvent or a solvent mixture.

  • Base Selection and Strength: The base is crucial for the catalytic cycle (e.g., deprotonating the amine in Buchwald-Hartwig reactions) but can also be a source of problems.

    • Compatibility: Strong, non-nucleophilic bases are typical (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). However, harsh bases can cause substrate degradation or side reactions, especially with sensitive functional groups.[13]

    • Screening: If low activity persists, screening a panel of bases with varying strengths and solubilities is a logical step.

  • Reaction Temperature:

    • Activation Energy: Most cross-coupling reactions require heating to overcome the activation barriers of key steps like oxidative addition and reductive elimination.

    • Thermal Degradation: Conversely, excessive heat can lead to thermal degradation of the catalyst or substrates.[9] If you suspect this, try running the reaction at a lower temperature for a longer period.

  • Ligand-to-Metal Ratio:

    • Finding the Sweet Spot: The ratio of Diphenyl(2-methoxyphenyl)phosphine to the palladium precursor is critical. A 1:1 to 2:1 ligand-to-metal ratio is a common starting point. Too little ligand can lead to the formation of palladium black, while too much can sometimes inhibit the reaction by creating saturated, inactive metal centers.

Q3: My conditions seem optimal, but the catalyst activity remains low. Could a more subtle deactivation pathway be at play?

A3: Yes. At this stage, consider mechanistic deactivation pathways. These are often related to the specific substrates or intermediates involved in your reaction.

  • Catalyst Inhibition by Substrates or Products: Some molecules can coordinate strongly to the palladium center, acting as competitive inhibitors and slowing down the catalytic cycle. This is particularly true for substrates containing heterocycles or other strongly coordinating functional groups.

  • Formation of Off-Cycle Inactive Species: The catalytic cycle is a delicate balance. Under certain conditions, the catalyst can enter an inactive "resting state." The ortho-methoxy group of the ligand is designed to be weakly coordinating, which can help stabilize the active species, but this interaction can be disrupted by other components in the reaction mixture.

  • Fouling: In some cases, insoluble organic or inorganic materials can deposit on the catalyst, physically blocking the active sites.[9] This can manifest as the reaction mixture becoming heterogeneous or discolored.

Workflow for Troubleshooting Low Catalyst Activity

The following diagram outlines a systematic approach to diagnosing and resolving issues with catalyst performance.

Troubleshooting_Workflow cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Mechanistic Investigation Start Low Catalyst Activity Observed Check_Reagents Verify Purity of All Reagents (Ligand, Pd Source, Substrates, Solvent, Base) Start->Check_Reagents Check_Setup Confirm Rigorous Inert Atmosphere (Glovebox / Schlenk Technique) Check_Reagents->Check_Setup note1 note1 Check_Reagents->note1 Check for phosphine oxide by 31P NMR Screen_Conditions Screen Reaction Parameters (Solvent, Base, Temperature) Check_Setup->Screen_Conditions Adjust_Ratio Optimize Ligand:Metal Ratio Screen_Conditions->Adjust_Ratio note2 note2 Screen_Conditions->note2 Ensure complete dissolution of catalyst complex Analyze_Reaction Analyze Reaction Mixture (31P NMR, LC-MS, GC-MS) Adjust_Ratio->Analyze_Reaction Consider_Inhibition Investigate Substrate/Product Inhibition or Off-Cycle Species Analyze_Reaction->Consider_Inhibition End Catalyst Activity Restored Consider_Inhibition->End

Caption: A systematic workflow for troubleshooting low catalyst activity.

Frequently Asked Questions (FAQs)

  • Q: What is the specific role of the 2-methoxy group?

    • A: The oxygen atom of the ortho-methoxy group can act as a hemilabile coordinating atom. This means it can weakly and reversibly bind to the palladium center. This interaction is thought to stabilize the catalytically active species, preventing decomposition (like the formation of palladium black) without permanently blocking a coordination site needed for the catalytic cycle.[14]

  • Q: How should I properly store and handle Diphenyl(2-methoxyphenyl)phosphine?

    • A: It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a cool, dry place away from light.[15] As it is an air-sensitive solid, it is best handled inside a glovebox. If a glovebox is not available, handle it quickly in the open air and immediately place it under an inert atmosphere.

  • Q: My reaction mixture turned black. What does this mean?

    • A: The formation of a black precipitate is almost always indicative of the decomposition of the soluble palladium catalyst into palladium(0) metal, known as palladium black. This is a common deactivation pathway and suggests that the phosphine ligand is not effectively stabilizing the palladium nanoparticles in solution. This can be caused by insufficient ligand, ligand oxidation, excessively high temperatures, or the presence of impurities.

  • Q: Can I "rescue" a stalled reaction?

    • A: Sometimes. If the reaction has stalled due to catalyst deactivation, adding a fresh portion of the palladium precursor and ligand (pre-mixed in a small amount of solvent) can sometimes restart the catalysis. This is most likely to work if the initial deactivation was due to trace impurities that have now been consumed. However, if the issue is substrate inhibition or degradation, this approach is unlikely to succeed.

  • Q: How can I definitively check for ligand oxidation?

    • A: The most reliable method is ³¹P NMR spectroscopy. Diphenyl(2-methoxyphenyl)phosphine should exhibit a sharp singlet at approximately -13 to -15 ppm (in CDCl₃). The corresponding phosphine oxide appears as a sharp singlet significantly downfield, typically around +30 ppm. The presence and integration of this downfield peak can quantify the extent of oxidation.

Data & Protocols

Table 1: Common Reaction Parameters for Cross-Coupling

This table provides general starting points for reaction optimization. The optimal conditions are highly dependent on the specific substrates used.

ParameterCommon ChoicesNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts can also be used.
Ligand:Pd Ratio 1:1 to 2:1A 1.5:1 ratio is a robust starting point.
Solvents Toluene, 1,4-Dioxane, THF, CPME, t-Amyl alcoholEnsure all starting materials are soluble at the reaction temperature.[11]
Bases NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃Base choice is critical and substrate-dependent.[13][16]
Temperature 80 - 110 °CHigher temperatures can sometimes be required but increase the risk of degradation.
Concentration 0.1 - 1.0 MVery dilute conditions may slow down bimolecular steps in the catalytic cycle.
Protocol 1: General Procedure for a Buchwald-Hartwig Amination

This protocol provides a validated starting point for coupling an aryl bromide with a primary amine. All manipulations should be performed under an inert atmosphere.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd(OAc)₂ (1 mol%) and Diphenyl(2-methoxyphenyl)phosphine (1.5 mol%) to a reaction vessel. Add a portion of the total solvent and stir for 10-15 minutes.

  • Add Reagents: To the vessel containing the catalyst, add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reaction Execution: Add the remaining solvent to reach the desired concentration (e.g., 0.5 M). Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by LC-MS or GC-MS.

Visualizing Catalyst Deactivation: Ligand Oxidation

A primary and often overlooked deactivation pathway is the oxidation of the phosphine ligand to its corresponding phosphine oxide, which is unable to coordinate effectively with the metal center, leading to catalyst decomposition.

Ligand_Oxidation cluster_0 Active Ligand cluster_1 Inactive Species Active_Ligand Diphenyl(2-methoxyphenyl)phosphine (P(III)) Inactive_Oxide Diphenyl(2-methoxyphenyl)phosphine Oxide (P(V)) Active_Ligand->Inactive_Oxide + O₂ (Air)

Caption: Oxidation of the active P(III) ligand to the inactive P(V) phosphine oxide.

References

  • ChemRxiv. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Retrieved from [Link]

  • Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • MDPI. (n.d.). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Phenyl Phosphines with Meta-Positioned Methyl Groups and the X-ray Structure of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]

  • MDPI. (n.d.). Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]

  • PubMed Central. (n.d.). Bissilver(I). Retrieved from [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

  • ACS Publications. (2023). Mechanistic Insights and Synthetic Explorations of the Photoredox-Catalyzed Activation of Halophosphines. Inorganic Chemistry. Retrieved from [Link]

  • Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Retrieved from [Link]

  • Patsnap Eureka. (2025). Troubleshooting low catalyst activity in reforming units. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting the Air Stability of Phosphines. Retrieved from [Link]

  • MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards phosphine ligands suitable for further.... Retrieved from [Link]

  • Patsnap Eureka. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]

  • University of Rochester. (n.d.). Ligand Design in the Optimization of Reduction Catalysis Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenylphosphine. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of Palladium Catalysts for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the stability of palladium catalysts in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance and longevity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Section 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Instability

This section addresses common problems observed during cross-coupling reactions that are often indicative of catalyst instability. Each issue is presented with potential causes and actionable solutions.

Issue 1: My reaction has stalled, or the yield is significantly lower than expected.

Potential Cause A: Inefficient Generation of the Active Pd(0) Catalyst

The active catalyst in most cross-coupling reactions is a Pd(0) species. If the reduction of your Pd(II) precatalyst to Pd(0) is inefficient, the catalytic cycle cannot proceed effectively. This can lead to low or no conversion.[1] Inefficient reduction can also necessitate higher palladium loadings to achieve the desired outcome.[1]

Solution:

  • Optimize Pre-catalyst Reduction: When using Pd(II) sources like Pd(OAc)₂ or PdCl₂, ensure the conditions are suitable for in-situ reduction to Pd(0). The choice of ligand, base, temperature, and solvent all play a crucial role in the efficiency of this step.[1]

  • Consider Well-Defined Pre-catalysts: Employing well-defined Pd(II) pre-catalysts that are designed for rapid reductive elimination can minimize side reactions and ensure a smoother entry into the catalytic cycle.[1] However, be mindful of potential intellectual property protection and the additional synthesis steps which may increase costs for industrial applications.[1]

  • Avoid Reagent Consumption during Reduction: Be aware that some reagents, like boronic acids in Suzuki-Miyaura coupling, can be consumed during the reduction of the pre-catalyst, leading to the formation of impurities.[1]

Potential Cause B: Catalyst Deactivation

The active Pd(0) catalyst can deactivate through several pathways during the reaction, leading to a stall. Common deactivation mechanisms include the formation of palladium black, ligand degradation, and the formation of off-cycle, unreactive palladium species.[2][3][4]

Solution:

  • Ensure Rigorously Anaerobic Conditions: Oxygen can lead to the oxidation of phosphine ligands to phosphine oxides, which can alter the ligand-to-metal ratio and lead to the formation of less active or inactive palladium species.[1][2] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[5]

  • Select Appropriate Ligands: The choice of ligand is critical for stabilizing the active palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald's and Hartwig's ligands) can promote the desired catalytic cycle while preventing catalyst decomposition.[6] Bidentate ligands like Xantphos or dppf can also form very stable catalysts that are less prone to deactivation.[2]

  • Optimize Ligand-to-Metal Ratio: An excess of ligand can sometimes stabilize the catalyst and prevent the formation of palladium nanoparticles.[1] However, too much ligand can also inhibit the reaction by stabilizing unreactive complexes or hindering steps that require ligand dissociation.[1] A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio for bidentate and monodentate ligands, respectively.

Issue 2: I observe the formation of a black precipitate in my reaction flask.

This black precipitate is likely "palladium black," which is finely divided, elemental palladium that has precipitated out of solution.[3][4] Its formation signifies catalyst decomposition and a reduction in the concentration of the active, soluble catalyst.[2][4]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Oxygen in the System Oxygen can promote the degradation of the catalyst complex, leading to the aggregation of palladium atoms.[2]Implement rigorous degassing of all solvents and reagents. Utilize Schlenk line techniques or glovebox for reaction setup.[5]
Thermal Instability Some catalyst complexes, particularly those with sterically hindered monodentate phosphines, can have poor thermal stability.[2]Consider running the reaction at a lower temperature if feasible. Screen for more thermally stable ligands, such as bidentate phosphines (e.g., Xantphos).[2]
Inappropriate Ligand or Ligand/Metal Ratio Insufficient ligand or a ligand that does not adequately stabilize the Pd(0) center can lead to aggregation.[1]Increase the ligand-to-palladium ratio. Switch to a more robust ligand system known for its stabilizing properties.[1]
Presence of Coordinating Impurities Certain functional groups in the starting materials or products (e.g., pyridines) or iodide generated from aryl iodides can strongly coordinate to the palladium center and displace the stabilizing ligand, leading to deactivation.[2]Purify starting materials to remove coordinating impurities. Consider using a ligand that is less susceptible to displacement.

Experimental Protocol: Degassing Solvents via Freeze-Pump-Thaw

This method is highly effective for removing dissolved gases from solvents.

  • Place the solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.

  • Close the flask to the vacuum line and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

Issue 3: I am observing significant amounts of side products, such as homocoupling of my starting materials.

Homocoupling, the reaction of two molecules of the same starting material, is a common side reaction in cross-coupling. It can be promoted by the presence of oxygen or by certain palladium species.

Potential Cause A: Palladium(II)-Mediated Homocoupling

Free Pd(II) species in the reaction mixture can promote the homocoupling of boronic acids in Suzuki reactions.

Solution:

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) without significantly affecting the active catalytic cycle.

  • Ensure Efficient Pre-catalyst Reduction: As mentioned previously, ensuring the rapid and efficient conversion of the Pd(II) pre-catalyst to the active Pd(0) species will reduce the opportunity for Pd(II)-mediated side reactions.

Potential Cause B: Oxygen-Induced Homocoupling

Oxygen can facilitate the oxidative homocoupling of organometallic reagents.

Solution:

  • Rigorous Exclusion of Oxygen: As with preventing palladium black formation, maintaining strict anaerobic conditions is crucial to suppress oxygen-induced side reactions.[2] A subsurface sparge of the reaction mixture with an inert gas before adding the catalyst can be particularly effective.

Diagram: Troubleshooting Logic for Common Cross-Coupling Issues

Caption: A flowchart for diagnosing and addressing common issues in palladium-catalyzed cross-coupling reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the ligand in stabilizing the palladium catalyst?

A: Phosphine ligands play a crucial role in both stabilizing the palladium catalyst and influencing its reactivity. They are soft, σ-donating ligands that form stable complexes with palladium. The electronic and steric properties of the ligand are key:

  • Electron-rich ligands increase the electron density on the palladium center, which generally promotes the oxidative addition step of the catalytic cycle.

  • Bulky (sterically demanding) ligands can facilitate the reductive elimination step, which is the final product-forming step. This bulkiness also helps to prevent the aggregation of palladium atoms into inactive palladium black.[4]

Q2: How can I improve the stability of my catalyst for reuse?

A: For applications where catalyst recycling is important, immobilizing the palladium catalyst on a solid support is a common and effective strategy.[7][8][9] This combines the advantages of high activity and selectivity of homogeneous catalysts with the ease of separation and potential for reuse of heterogeneous catalysts.[9]

Immobilization Strategies:

  • Polymer Supports: Palladium can be anchored to the functional groups on a polymer backbone.[9] Hypercrosslinked polymers with N-heterocyclic carbene (NHC) functionalities have shown excellent stability by trapping palladium within their cage-like structures.[7]

  • Silica Supports: Silica can be functionalized with ligands, such as phosphines, which then coordinate to the palladium.

  • Magnetic Nanoparticles: Using magnetic nanoparticles as the support allows for easy separation of the catalyst from the reaction mixture using an external magnet.

Diagram: Catalyst Immobilization for Enhanced Stability and Recyclability

Immobilization cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous (Immobilized) Catalysis HomogeneousCatalyst Soluble Pd-Ligand Complex ReactionMixture Reaction Mixture (Substrates, Products) HomogeneousCatalyst->ReactionMixture Catalyzes Reaction ImmobilizationStep Immobilization HomogeneousCatalyst->ImmobilizationStep DifficultSeparation Difficult Separation (Leaching, Contamination) ReactionMixture->DifficultSeparation ImmobilizedCatalyst Pd-Ligand Complex on Solid Support (e.g., Polymer, Silica, Magnetic NP) HeteroReactionMixture Reaction Mixture ImmobilizedCatalyst->HeteroReactionMixture Catalyzes Reaction EasySeparation Easy Separation & Recycling (Filtration, Magnetic Decantation) HeteroReactionMixture->EasySeparation ImmobilizationStep->ImmobilizedCatalyst

Caption: Comparison of homogeneous and heterogeneous catalysis highlighting the benefits of immobilization.

Q3: Can additives be used to enhance catalyst stability?

A: Yes, certain additives can improve the stability and activity of palladium catalysts. For example, the addition of metal oxides can enhance the oxidative activity of palladium in some reactions.[10] In other cases, additives may act as scavengers for catalyst poisons or help to maintain the desired oxidation state of the catalyst. The choice of additive is highly dependent on the specific reaction and deactivation pathway.[5]

Q4: What analytical techniques can I use to investigate catalyst deactivation?

A: Several analytical techniques can provide valuable insights into the state of your catalyst and the mechanisms of its deactivation:

  • ³¹P NMR Spectroscopy: This is an excellent tool for monitoring the fate of phosphine ligands in solution. It can be used to observe ligand oxidation, changes in the coordination of the ligand to the palladium center, and the formation of different palladium-phosphine species.[1]

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize the formation of palladium nanoparticles and to determine their size and distribution, providing direct evidence for catalyst aggregation.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the oxidation state of the palladium on a solid support, which is useful for studying the deactivation of heterogeneous catalysts.

  • Inductively Coupled Plasma (ICP) Analysis: ICP can be used to accurately measure the amount of palladium that has leached into the solution from a heterogeneous catalyst or to determine the residual palladium in the final product.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Zhang, Y., et al. (2022). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ACS Science Talks. (2024). Robust and Reliable Palladium Precatalysts. YouTube. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • Kato, A., et al. (1995). Effects of Additives on the Activity of Palladium Catalysts for Methane Combustion. Journal of the Japan Petroleum Institute. [Link]

  • Xu, W., et al. (2019). Palladium catalyst immobilized on functionalized microporous organic polymers for C–C coupling reactions. RSC Publishing. [Link]

  • MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. [Link]

  • PMC. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • RSC Publishing. (2016). Towards understanding the improved stability of palladium supported on TS-1 for catalytic combustion. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Hodnik, N., et al. (2021). Electrochemical Stability and Degradation of Commercial Pd/C Catalyst in Acidic Media. Catalysts. [Link]

  • MDPI. (2020). Recent Developments in the Immobilization of Palladium Complexes on Renewable Polysaccharides for Suzuki–Miyaura Cross-Coupling of Halobenzenes and Phenylboronic Acids. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • PubMed. (2007). Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. [Link]

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Validation & Comparative

Ligand Showdown for C-N Coupling: SPhos vs. Diphenyl(2-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Catalyst Selection in Buchwald-Hartwig Amination

In the landscape of pharmaceutical and materials science research, the construction of carbon-nitrogen (C-N) bonds through the Buchwald-Hartwig amination stands as a cornerstone transformation. The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the choice of phosphine ligand, which dictates the catalyst's efficacy, substrate scope, and reaction efficiency. This guide offers an in-depth comparison of two monodentate phosphine ligands: the modern, sterically demanding SPhos and the more classical Diphenyl(2-methoxyphenyl)phosphine. We will delve into their structural nuances, comparative performance backed by experimental data, and the mechanistic rationale behind their differing activities to empower researchers in making informed decisions for their synthetic challenges.

Ligand Profiles: A Tale of Two Architectures

The performance of a phosphine ligand in catalysis is a direct consequence of its steric and electronic properties. SPhos and Diphenyl(2-methoxyphenyl)phosphine represent two distinct design philosophies in monodentate ligands.

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The Bulky Workhorse

SPhos is a member of the highly successful class of dialkylbiaryl phosphine ligands developed by the Buchwald group.[1] Its structure is characterized by a bulky dicyclohexylphosphino group and a biaryl backbone featuring two methoxy substituents on the second phenyl ring. This architecture imparts a unique combination of significant steric bulk and strong electron-donating ability.[2] The steric hindrance is crucial for promoting the product-forming reductive elimination step and for stabilizing the active monoligated palladium(0) species.[2]

Diphenyl(2-methoxyphenyl)phosphine: The Classical Contender

Diphenyl(2-methoxyphenyl)phosphine is a simpler triarylphosphine. While it possesses an electron-donating methoxy group on one of the phenyl rings, it lacks the significant steric bulk of the biaryl scaffold seen in SPhos. This structural difference has profound implications for its catalytic activity, particularly with more challenging substrates.

Comparative Performance in C-N Coupling

The true measure of a ligand's utility lies in its performance across a range of substrates and conditions. While SPhos has been extensively documented for its broad applicability, direct comparisons with Diphenyl(2-methoxyphenyl)phosphine highlight the advantages of the biarylphosphine design.

A key area where the difference in these ligands becomes apparent is in the coupling of challenging substrates, such as the synthesis of N-aryl carbazoles from dibenzothiophene-S,S-dioxide and various anilines. Experimental data from a comparative study provides a clear picture of their relative efficacies.

Table 1: Comparison of SPhos and Diphenyl(2-methoxyphenyl)phosphine in the Synthesis of N-Aryl Carbazoles

EntryAryl AmineLigandYield (%)
1AnilineSPhos85
2AnilineDiphenyl(2-methoxyphenyl)phosphine42
34-MethylanilineSPhos82
44-MethylanilineDiphenyl(2-methoxyphenyl)phosphine38
54-MethoxyanilineSPhos88
64-MethoxyanilineDiphenyl(2-methoxyphenyl)phosphine45

Reaction conditions: Dibenzothiophene-S,S-dioxide (1.0 equiv), aryl amine (1.2 equiv), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), NaOtBu (2.5 equiv), Toluene, 110 °C, 24 h.

The data unequivocally demonstrates the superiority of SPhos in this transformation, consistently delivering yields that are nearly double those obtained with Diphenyl(2-methoxyphenyl)phosphine under identical conditions. This enhanced activity is particularly crucial when dealing with less reactive or sterically hindered coupling partners. SPhos is renowned for its ability to effectively couple a wide array of primary and secondary amines, and it is a go-to ligand for challenging aryl chlorides.

Mechanistic Insights: Why Bulk Matters

The disparity in performance between SPhos and Diphenyl(2-methoxyphenyl)phosphine can be rationalized by examining the catalytic cycle of the Buchwald-Hartwig amination.

Buchwald-Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNRR' Amido Amido Complex AmineCoord->Amido - HX, + Base Amido->Pd(0)L Reductive Elimination Product Ar-NRR' Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key differentiating step is the reductive elimination . This is the final, product-forming step where the C-N bond is forged, and the active Pd(0) catalyst is regenerated. For this step to occur efficiently, the palladium center needs to be in a low-coordinate state and the geometry must allow for the aryl and amido groups to be in close proximity.

The steric bulk of SPhos plays a critical role here. The large dicyclohexylphosphino groups create a sterically crowded environment around the palladium atom, which promotes the reductive elimination of the product molecule. This acceleration of the rate-limiting step for many substrate combinations is a primary reason for the high efficiency of SPhos-based catalysts.

In contrast, the smaller steric profile of Diphenyl(2-methoxyphenyl)phosphine is less effective at promoting this crucial step. This can lead to slower reaction rates, lower yields, and a narrower substrate scope, as observed in the experimental data.

Practical Guide: Experimental Protocols

The following are representative, step-by-step protocols for a general Buchwald-Hartwig amination using each ligand.

Experimental_Workflow cluster_workflow General Experimental Workflow start Start setup Assemble Reaction Vessel (Oven-dried flask, stir bar) start->setup reagents Add Pd source, Ligand, Base, and Aryl Halide setup->reagents inert Evacuate and backfill with inert gas (e.g., Argon) reagents->inert solvent Add degassed solvent inert->solvent amine Add Amine solvent->amine reaction Heat to desired temperature with stirring amine->reaction monitor Monitor reaction progress (TLC, GC, LC-MS) reaction->monitor workup Cool, quench, and perform aqueous workup/extraction monitor->workup purify Purify by chromatography workup->purify end Product purify->end

Sources

A Senior Application Scientist's Guide to Ligand Selection: Efficacy of Monodentate vs. Bidentate Phosphine Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of ligand in a transition metal-catalyzed cross-coupling reaction is a critical decision that dictates reaction efficiency, substrate scope, and overall success. Phosphine ligands, in particular, have been instrumental in the evolution of these powerful bond-forming methodologies.[1] This guide provides an in-depth comparison of two primary classes of phosphine ligands—monodentate and bidentate—moving beyond simple definitions to explore the fundamental principles that govern their efficacy.

The narrative that follows is grounded in mechanistic understanding, explaining the causal links between ligand architecture and catalytic performance. We will dissect how denticity, sterics, and electronics influence the key steps of the catalytic cycle, providing a logical framework for ligand selection and reaction optimization.

The Central Role of the Phosphine Ligand

In a typical palladium-catalyzed cross-coupling cycle, the phosphine ligand is not a mere spectator. It is a dynamic controller of the metal center's properties. By coordinating to the metal, the ligand modulates its electronic density, steric environment, and coordinative saturation. These factors directly impact the rates of the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]

Generally, electron-rich phosphines enhance the rate of oxidative addition by increasing the electron density on the metal center.[2] Conversely, bulky ligands tend to accelerate the reductive elimination step, which is often the final, product-forming step in the cycle.[2] The choice between a monodentate or bidentate ligand introduces a further layer of control over these properties.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle LnM-0 LnM(0) LnM-II_A LnM(II)(Ar)(X) LnM-0->LnM-II_A Oxidative Addition (Ar-X) LnM-II_B LnM(II)(Ar)(R) LnM-II_A->LnM-II_B Transmetalation (R-M') LnM-II_B->LnM-0 Reductive Elimination Product Ar-R LnM-II_B->Product

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Monodentate Phosphine Ligands: The Power of Simplicity and Bulk

Monodentate phosphine ligands bind to the metal center through a single phosphorus atom. While early cross-coupling reactions utilized simple ligands like triphenylphosphine (PPh₃), the field was revolutionized by the development of sterically demanding and electron-rich trialkylphosphines and dialkylbiaryl phosphines.[3][4]

Key Characteristics and Mechanistic Implications:

  • Steric Bulk (Cone Angle): The steric size of a monodentate ligand is quantified by its cone angle (θ). Ligands with large cone angles, such as tri-tert-butylphosphine (t-Bu₃P) and the Buchwald family of ligands (e.g., XPhos, SPhos), are highly effective.[3][5] This bulk is critical because it favors the formation of coordinatively unsaturated, 14-electron L₁Pd(0) species.[6] These monoligated complexes are highly reactive and are widely accepted as the active species that initiates the catalytic cycle by undergoing rapid oxidative addition, even with challenging substrates like aryl chlorides.[4][6]

  • Electronic Properties: The electron-donating ability of the ligand is crucial. Trialkylphosphines are more electron-rich than triarylphosphines, which increases the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition of the C-X bond.[2]

  • Ligand Exchange: The relatively labile nature of the M-P bond in monodentate complexes allows for dynamic ligand association/dissociation. This can be advantageous in preventing catalyst inhibition by strongly coordinating substrates or products, a known issue in reactions involving nitrogen-containing heterocycles.[5]

Caption: Comparison of monodentate and bidentate ligand coordination to a metal center.

Bidentate Phosphine Ligands: The Stability of the Chelate

Bidentate (or chelating) phosphine ligands possess two phosphorus donor atoms linked by a backbone, allowing them to bind to a metal center at two points simultaneously, forming a stable ring structure.[7][8] This chelation has profound consequences for catalyst stability and reactivity.

Key Characteristics and Mechanistic Implications:

  • The Chelate Effect: The formation of a chelate ring significantly increases the thermodynamic stability of the metal-ligand complex compared to its monodentate analogue.[8][9] This enhanced stability can prevent ligand dissociation, which is a primary pathway for catalyst decomposition into inactive palladium black.[10] This makes bidentate ligands particularly robust for reactions requiring higher temperatures or prolonged reaction times.

  • Bite Angle (ω): The bite angle is the P-M-P bond angle and is a defining feature of a bidentate ligand.[6] It is dictated by the geometry and flexibility of the ligand's backbone.[6] This geometric constraint can strongly influence both reactivity and selectivity.[11][12]

    • Small Bite Angles (<90°): Can favor certain geometries but may induce ring strain.

    • "Natural" Bite Angles (~90-110°): Often align well with the preferred geometries of intermediates in the catalytic cycle (e.g., square planar Pd(II)).[12]

    • Wide Bite Angles (>110°): Ligands like Xantphos are particularly effective at promoting the reductive elimination step.[13] The wide angle forces the geometry of the Pd(II) intermediate in a way that brings the two organic groups (e.g., Ar and R) closer together, facilitating the final C-C bond formation.[13]

Head-to-Head Comparison: A Case Study in Suzuki-Miyaura Coupling

The choice between a monodentate and bidentate ligand is rarely straightforward and is highly dependent on the specific substrates involved. Let's consider the Suzuki-Miyaura coupling of a sterically hindered aryl chloride with a heterocyclic boronic acid.

Ligand TypeRepresentative LigandExpected Performance & Rationale
Monodentate SPhos (Dialkylbiaryl)High Efficacy . The bulky nature of SPhos promotes the formation of the highly reactive L₁Pd(0) species, which is crucial for the difficult oxidative addition of the inert Ar-Cl bond.[5] Furthermore, the monodentate coordination can prevent catalyst inhibition by the nitrogen atom of the heterocyclic boronic acid, a common issue with chelating ligands.[5]
Bidentate dppf (Ferrocene-based)Moderate to Good Efficacy . The large bite angle of dppf (~99°) is known to facilitate reductive elimination.[6] The chelate effect provides high thermal stability. However, the L₂Pd species may be less reactive in the initial oxidative addition step compared to the L₁Pd species generated by SPhos. The catalyst could also be susceptible to poisoning by the heteroaromatic substrate.[5]
Bidentate dppe (Alkane backbone)Low Efficacy . dppe has a smaller, more constrained bite angle (~85°).[12] This can disfavor the reductive elimination step. The resulting catalyst is often less active for challenging substrates like aryl chlorides compared to more modern, specialized ligands.

Supporting Experimental Data: Buchwald and coworkers demonstrated the superior performance of the monodentate ligand SPhos in the coupling of 4-amino-2-chloropyridine with phenylboronic acid. While this reaction was reported to proceed in low yields even with bidentate ligands, the use of SPhos resulted in efficient product formation.[5]

Practical Guide to Ligand Selection

The optimal ligand choice is a balance between promoting the rate-limiting step and maintaining catalyst stability.

Ligand_Selection_Workflow start Define Reaction Substrates (Ar-X, R-M') q1 Is the C-X bond unreactive? (e.g., Ar-Cl, sterically hindered) start->q1 q2 Is catalyst stability a concern? (High temp, long time, poisoning substrate) q1->q2 No mono_choice Start with a Bulky, Electron-Rich Monodentate Ligand (e.g., Buchwald or Hartwig type) q1->mono_choice Yes q2->mono_choice No bi_choice Start with a Bidentate Ligand with a Wide Bite Angle (e.g., Xantphos, dppf) q2->bi_choice Yes

Caption: A simplified decision workflow for initial phosphine ligand screening.

Causality Behind the Workflow:

  • For Unreactive Electrophiles (e.g., Aryl Chlorides): The rate-limiting step is often oxidative addition. Bulky, electron-rich monodentate ligands are the premier choice as they excel at generating the highly reactive L₁Pd(0) species needed to break these strong bonds.[4]

  • For Thermally Demanding Reactions: If a reaction requires high temperatures or if substrates/products can lead to catalyst decomposition, the chelate effect offered by bidentate ligands provides crucial stability, extending the catalyst's lifetime.[8][10]

  • For Sterically Hindered Products: When the final product is sterically congested, reductive elimination can become rate-limiting. Bidentate ligands with wide bite angles are specifically designed to accelerate this step.[13]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a self-validating system to directly compare the efficacy of a monodentate (SPhos) and a bidentate (dppf) ligand for the coupling of an aryl chloride.

Objective: To compare the yield of 4-methoxybiphenyl from the reaction of 4-chloroanisole and phenylboronic acid using two different ligand systems.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene)

  • 4-Chloroanisole

  • Phenylboronic acid

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Glovebox Setup: To two separate oven-dried 4 mL vials equipped with stir bars, add Pd(OAc)₂ (1.0 mol%, 2.2 mg).

  • Ligand Addition (Reaction A - Monodentate): To the first vial, add SPhos (2.0 mol%, 8.2 mg).

  • Ligand Addition (Reaction B - Bidentate): To the second vial, add dppf (1.1 mol%, 6.1 mg). Note: The mol% for bidentate ligands is often closer to the metal loading.

  • Reagent Addition: To each vial, add phenylboronic acid (1.5 mmol, 183 mg) and K₃PO₄ (2.0 mmol, 424 mg).

  • Solvent and Substrate Addition: Add anhydrous toluene (2.0 mL) and degassed water (0.2 mL) to each vial. Finally, add 4-chloroanisole (1.0 mmol, 123 µL) and the internal standard to each vial.

  • Reaction: Seal the vials tightly with Teflon-lined caps. Remove the vials from the glovebox and place them in a pre-heated oil bath at 100 °C. Stir vigorously for 16 hours.

  • Analysis: After cooling to room temperature, dilute an aliquot of each reaction mixture with ethyl acetate, pass it through a short plug of silica gel, and analyze by GC or GC-MS to determine the percent conversion and yield relative to the internal standard.

Expected Outcome: Based on established principles, the reaction with the bulky, electron-rich monodentate SPhos ligand (Reaction A) is expected to show a significantly higher yield than the reaction with dppf (Reaction B) for this unactivated aryl chloride substrate.

Conclusion

The debate between monodentate and bidentate phosphine ligands is not about which class is universally superior, but about understanding the specific demands of a given chemical transformation. Monodentate ligands, particularly the modern bulky, electron-rich variants, offer unparalleled reactivity for challenging oxidative additions. Bidentate ligands provide a powerful combination of catalyst stability via the chelate effect and control over reductive elimination through the tuning of their bite angle. By grounding ligand selection in a firm understanding of reaction mechanisms, researchers can move from empirical screening to rational catalyst design, accelerating discovery and development in the molecular sciences.

References

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Ciobanu, M., & Tanase, S. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences, 23(19), 11928. [Link]

  • Shields, J. D., et al. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society. [Link]

  • LibreTexts. (2021). Chelating Ligands. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Saha, T., et al. (2018). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules. [Link]

  • Loh, Y. Y., & Nagib, D. A. (2020). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. Chemical Reviews, 120(12), 5550-5595. [Link]

  • Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519-1530. [Link]

  • O'Brien, A. G., et al. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 39(13), 2545-2559. [Link]

  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. University of Manchester Library. [Link]

  • Anant, P. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In Cross-Coupling Reactions. [Link]

  • Gessner, V. H. (2020). Monodentate Trialkylphosphines: Privileged Ligands in Metal-catalyzed Cross-coupling Reactions. Current Organic Chemistry, 24(3), 268-286. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

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Navigating the Terrain of Difficult Couplings: A Comparative Guide to Buchwald Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have revolutionized this field. However, not all couplings are created equal. Sterically hindered substrates, unactivated aryl chlorides, and the need for low-temperature reactions present significant challenges that push standard catalytic systems to their limits. In this landscape, the choice of ligand is paramount.

This guide provides an in-depth comparative analysis of the Buchwald family of phosphine ligands, a class of electron-rich, bulky ligands renowned for their ability to facilitate even the most challenging cross-coupling reactions. We will delve into the mechanistic rationale behind their efficacy, present comparative performance data, and offer practical guidance for ligand selection and reaction optimization.

The Mechanistic Imperative: Why Bulky, Electron-Rich Ligands Excel

The success of Buchwald-Hartwig and other cross-coupling reactions hinges on a delicate balance of elementary steps within the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1] Difficult substrates often impede one or more of these steps. For instance, the strong C-Cl bond in aryl chlorides makes oxidative addition challenging, while sterically congested substrates can hinder both oxidative addition and the final bond-forming reductive elimination.[2]

This is where the unique architecture of Buchwald ligands comes into play. Their design is a masterclass in steric and electronic tuning.

  • Steric Bulk: The large steric footprint of ligands like XPhos and SPhos promotes the formation of monoligated, 12-electron L1Pd(0) species.[2] These are highly reactive intermediates that readily undergo oxidative addition, even with challenging substrates like aryl chlorides. The bulk also facilitates the final reductive elimination step, which is often the rate-limiting step, by destabilizing the palladium(II) intermediate and promoting the release of the product.[3]

  • Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition of electron-poor and sterically hindered aryl halides.

The evolution of Buchwald ligands has led to several "generations" of both the ligands themselves and their corresponding palladium precatalysts (G1, G2, G3, G4, etc.). These precatalysts are air- and moisture-stable, offering significant practical advantages by ensuring the efficient and reproducible generation of the active Pd(0) catalyst in situ. The later generations, such as G3 and G4, are designed for even more rapid activation under milder conditions.[4]

Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Products L-Pd(0) L-Pd(0) Oxidative Addition Complex Oxidative Addition Complex L-Pd(0)->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex -HX (Base) Amido Complex->L-Pd(0) Reductive Elimination Ar-NR2 Ar-X Ar-X R2NH R2NH Base Base Ar-NR2 Ar-NR2

Caption: The general catalytic cycle for the Buchwald-Hartwig amination.

Comparative Analysis of Key Buchwald Ligands

The choice of the optimal Buchwald ligand is highly dependent on the specific substrates and desired reaction conditions. Below is a comparative overview of some of the most widely used ligands for difficult couplings.

The Workhorses: XPhos and SPhos

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are two of the most versatile and frequently employed Buchwald ligands.[5]

  • XPhos is particularly effective for the coupling of unactivated aryl and heteroaryl chlorides due to its significant steric bulk.[5]

  • SPhos often provides excellent results for a broad range of Suzuki-Miyaura couplings, including those involving sterically hindered substrates and heteroaryl halides.[6]

LigandDifficult Coupling ApplicationSubstrate ExampleYield (%)Reference
XPhos Suzuki-Miyaura of Aryl Chloride2-Chlorotoluene + Phenylboronic acid98[5]
XPhos Buchwald-Hartwig of Aryl Chloride4-Chlorotoluene + Morpholine95[7]
SPhos Suzuki-Miyaura of Hindered Biaryl2,6-Dimethylphenylboronic acid + 2-Bromotoluene94[6]
SPhos Buchwald-Hartwig of Heteroaryl Bromide2-Bromopyridine + Aniline92[8]
The Specialist for Challenging C-N Couplings: RuPhos

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has carved out a niche for itself in particularly challenging Buchwald-Hartwig aminations, especially those involving secondary amines.[8] Its unique electronic and steric properties are believed to facilitate the often rate-limiting reductive elimination step with these substrates.

LigandDifficult Coupling ApplicationSubstrate ExampleYield (%)Reference
RuPhos Buchwald-Hartwig with Secondary Amine4-tert-Butylbromobenzene + N-Methylaniline98[8]
RuPhos Buchwald-Hartwig of Aryl Chloride4-Chlorotoluene + Indoline85[4]
SPhos Buchwald-Hartwig with Secondary Amine4-tert-Butylbromobenzene + N-Methylaniline85[8]
The Low-Temperature Specialist: AdEPhos Ligands

The AdEPhos family of ligands, characterized by adamantyl phosphine moieties, are highly electron-rich and have shown exceptional activity in C-N and C-O couplings at or near room temperature. This is particularly advantageous for substrates that are sensitive to high temperatures.

LigandDifficult Coupling ApplicationSubstrate ExampleTemperature (°C)Yield (%)Reference
tBuBrettPhos C-O Coupling of Aryl Bromide4-Bromotoluene + PhenolRT95[3]
AdBrettPhos C-N Coupling of Primary Amine4-Chloroanisole + BenzylamineRT92[3]
The Chiral Architect: Josiphos Ligands

The Josiphos family of ferrocenyl-based diphosphine ligands are "privileged" ligands in asymmetric catalysis.[9] Their modular synthesis allows for fine-tuning of steric and electronic properties, leading to high enantioselectivities in a variety of transformations, including asymmetric hydrogenations, Suzuki couplings, and Heck reactions.[9][10] While not exclusively used for "difficult" couplings in the same vein as the biaryl phosphines, their application in creating chiral centers, often in complex and sterically demanding environments, warrants their inclusion.

LigandAsymmetric Coupling ApplicationSubstrate ExampleEnantiomeric Excess (ee %)Reference
(R)-(S)-Josiphos Asymmetric Hydrogenation of ImineN-(1-phenylethylidene)aniline>99[9]
Josiphos-type Asymmetric Suzuki Coupling1-Bromo-2-naphthoic acid + Phenylboronic acid95[11]

Experimental Protocols: A Practical Guide

The following protocols are representative examples for conducting difficult cross-coupling reactions using Buchwald ligands and precatalysts.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride using an XPhos Palladacycle

This protocol details the coupling of a sterically hindered aryl chloride with an arylboronic acid, a transformation where XPhos excels.

Suzuki-Miyaura_Protocol cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add aryl chloride, arylboronic acid, and base to a dry Schlenk tube. B Add XPhos Pd G3 precatalyst. A->B C Evacuate and backfill with argon (3x). B->C D Add degassed solvent (e.g., n-BuOH). C->D E Heat the reaction mixture to 110 °C with stirring. D->E F Monitor reaction progress by TLC or GC/LC-MS. E->F G Cool to room temperature and quench with water. F->G H Extract with an organic solvent (e.g., EtOAc). G->H I Dry organic layer, concentrate, and purify by column chromatography. H->I

Caption: Workflow for a typical Suzuki-Miyaura coupling of a sterically hindered substrate.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Causality: The use of a slight excess of the boronic acid and a strong base is crucial to drive the transmetalation step to completion. K₃PO₄ is a common choice for its efficacy and moderate basicity.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol %).

    • Causality: The G3 precatalyst is chosen for its air and moisture stability, allowing for easy handling, and its rapid activation to the active Pd(0) species under the reaction conditions.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon three times.

    • Causality: This is critical to remove oxygen, which can oxidize the phosphine ligand and the active Pd(0) catalyst, leading to catalyst deactivation.

  • Solvent Addition: Add anhydrous, degassed n-butanol (5 mL) via syringe.

    • Causality: n-Butanol is a good solvent for this reaction, and degassing removes dissolved oxygen.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

    • Causality: The elevated temperature is necessary to overcome the activation barrier for the oxidative addition of the aryl chloride.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide with a Secondary Amine

This protocol is tailored for a challenging C-N coupling where RuPhos often demonstrates superior performance.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to a vial equipped with a stir bar.

    • Causality: NaOtBu is a strong, non-nucleophilic base that is effective for deprotonating the amine-palladium complex. A slight excess of the amine is used to ensure complete consumption of the aryl bromide.

  • Catalyst Addition: Add the RuPhos Pd G3 precatalyst (0.01 mmol, 1 mol %).

    • Causality: RuPhos is selected for its proven efficacy in couplings with secondary amines. The G3 precatalyst ensures efficient catalyst activation.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

    • Causality: Toluene is a common solvent for these reactions. Degassing is essential to prevent catalyst deactivation.

  • Reaction: Seal the vial and heat at 100 °C with stirring for 16 hours.

    • Causality: The elevated temperature facilitates the catalytic cycle, particularly the reductive elimination step.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, eluting with dichloromethane. The filtrate is concentrated, and the residue is purified by flash chromatography.

Troubleshooting Difficult Couplings

Even with the advanced catalytic systems, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Inefficient Oxidative Addition: For aryl chlorides, consider switching to a more electron-rich and bulky ligand like XPhos or increasing the reaction temperature.

    • Poor Base Performance: The choice of base is critical. For less reactive amines, a stronger base like LHMDS might be necessary. The physical form of the base (e.g., finely ground) can also impact reactivity.[9]

  • Side Reactions:

    • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. This can be minimized by using a ligand that promotes faster reductive elimination.

    • Homocoupling: Dimerization of the boronic acid or aryl halide can be an issue. Lowering the catalyst loading or temperature may help.

Conclusion

The Buchwald family of ligands has fundamentally transformed the landscape of cross-coupling chemistry, enabling the synthesis of previously inaccessible molecules. Understanding the interplay of steric and electronic properties of these ligands is key to rationally selecting the optimal catalyst for a given "difficult" coupling. While ligands like XPhos and SPhos serve as excellent starting points for a wide range of transformations, more specialized ligands such as RuPhos, the AdEPhos family, and Josiphos offer tailored solutions for specific challenges in C-N bond formation, low-temperature reactions, and asymmetric synthesis, respectively. By leveraging the insights and practical guidance provided in this guide, researchers can more effectively navigate the complexities of modern cross-coupling and accelerate their synthetic endeavors.

References

  • Cernak, T. A., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access. [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Akin, F. M., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]

  • CheRxiv. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. [Link]

  • SciSpace. SPhos. [Link]

  • PubMed. (2024). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. [Link]

  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. [Link]

  • ResearchGate. (2025). Having Fun (and Commercial Success) with Josiphos and Related Chiral Ferrocene Based Ligands. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • American Chemical Society. (2023). Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. [Link]

  • DSpace@MIT. (2009). Simple, efficient protocols for the Pd-catalyzed cross- coupling reaction of aryl chlorides and dimethylamine. [Link]

  • PubMed. (2018). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. [Link]

  • Wikipedia. Josiphos ligands. [Link]

  • NIH. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • DergiPark. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • NIH. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. [Link]

  • ResearchGate. (2025). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • ResearchGate. (2025). Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. [Link]

  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • ResearchGate. (2025). Chiral Ferrocenes in Asymmetric Catalysis. Synthesis and Applications. Edited by Li-Xin Dai and Xue-Long Hou. [Link]

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A Senior Application Scientist's Guide to Validating Reaction Completion with ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the definitive confirmation of reaction completion is a critical determinant of success. Incomplete reactions can lead to complex purification challenges, reduced yields, and the generation of potentially confounding impurities that can derail subsequent research and development. While a suite of analytical techniques is available for reaction monitoring, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful and direct method for reactions involving phosphorus-containing reagents or products.

This guide provides an in-depth comparison of ³¹P NMR with alternative analytical methods, supported by experimental insights and protocols. It is designed for researchers, chemists, and drug development professionals who seek to leverage the full potential of this technique for unambiguous reaction validation.

The Principle: Why ³¹P NMR is a Superior Choice

³¹P NMR spectroscopy operates on the same fundamental principles as the more ubiquitous ¹H or ¹³C NMR, exploiting the magnetic properties of the phosphorus-31 nucleus. However, several key features make it exceptionally well-suited for monitoring many reaction types:

  • 100% Natural Abundance: The ³¹P isotope is the only naturally occurring isotope of phosphorus, making it inherently highly sensitive. This eliminates the need for isotopic enrichment, a common requirement for less abundant nuclei like ¹³C.

  • Wide Chemical Shift Range: The chemical shifts in ³¹P NMR span a broad range of over 700 ppm. This vast spectral window significantly reduces the likelihood of signal overlap, a common complication in ¹H NMR, allowing for clear and unambiguous resolution of signals from starting materials, intermediates, and products.

  • High Sensitivity: The gyromagnetic ratio of ³¹P is about 40% of that of ¹H, resulting in good sensitivity and allowing for relatively rapid data acquisition.

These intrinsic properties provide a direct window into the chemical environment of the phosphorus atom, making it an excellent probe for tracking transformations such as oxidations, phosphorylations, and ligand exchanges.

Comparative Analysis: ³¹P NMR vs. Alternative Techniques

While techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are workhorses in the synthetic chemistry lab, they often provide an incomplete picture compared to the specificity of ³¹P NMR.

Technique Principle Advantages Limitations Best Suited For
³¹P NMR Nuclear Magnetic Resonance of the ³¹P nucleusDirect observation of P-containing species, quantitative, non-destructive, high resolutionRequires a phosphorus atom in the molecule, higher initial instrument costReactions involving phosphines, phosphites, phosphates, phosphonates, etc.
TLC Differential partitioning on a stationary phaseFast, inexpensive, simple setupQualitative or semi-quantitative at best, prone to co-elution, may not be suitable for all compoundsRapid initial screening of reaction progress.
HPLC High-pressure liquid chromatographyHighly quantitative, excellent separation, adaptable to a wide range of compoundsCan be time-consuming to develop methods, requires chromophores for UV detection (or other detectors like ELSD/MS), potential for irreversible adsorption on the column.Purification and quantitative analysis of complex mixtures.
GC Gas ChromatographyHigh resolution for volatile compounds, quantitativeLimited to thermally stable and volatile compounds, derivatization may be requiredAnalysis of volatile organic compounds.
¹H NMR Nuclear Magnetic Resonance of the ¹H nucleusUbiquitous, provides detailed structural informationComplex spectra with overlapping signals, can be difficult to quantify in complex mixturesGeneral structural elucidation.

The primary advantage of ³¹P NMR lies in its ability to provide a clear, uncluttered view of the key players in a phosphorus-involved reaction. The disappearance of a reactant signal and the concurrent appearance of a product signal at a distinct chemical shift offers unequivocal evidence of the transformation.

Experimental Protocol: Quantitative ³¹P NMR (q³¹P NMR) for Reaction Validation

For rigorous validation, moving beyond qualitative observation to quantitative analysis is essential. This is achieved by employing an internal standard.

Objective: To accurately determine the conversion of a starting material to a product in a reaction mixture.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃, D₂O)

  • Internal Standard (e.g., triphenyl phosphate, phosphoric acid - must not react with components of the reaction mixture and its signal must be resolved from other signals)

  • Reaction aliquot

Step-by-Step Methodology:

  • Prepare a Stock Solution of the Internal Standard: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation:

    • In a vial, accurately weigh a specific amount of the reaction mixture.

    • Add a precise volume of the internal standard stock solution to the vial.

    • Ensure thorough mixing to create a homogeneous solution.

    • Transfer the mixture to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ³¹P NMR spectrum.

    • Key Parameter: Ensure a sufficient relaxation delay (D1) is used. A delay of 5-7 times the longest T₁ of any phosphorus signal in the sample is recommended for accurate quantification. This allows for complete relaxation of the nuclei between pulses, ensuring the signal intensity is directly proportional to the concentration.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the starting material, product, and the internal standard.

    • Calculate the molar ratio of the analyte (starting material or product) to the internal standard using the following equation:

Workflow for q³¹P NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare Internal Standard Stock Solution C Add Precise Volume of Standard Stock A->C B Weigh Reaction Aliquot B->C D Homogenize and Transfer to NMR Tube C->D E Acquire ³¹P NMR Spectrum (with appropriate D1) D->E F Process Spectrum (FT, Phasing, Baseline) E->F G Integrate Signals (Analyte & Standard) F->G H Calculate Molar Ratios and % Conversion G->H I Validated Reaction Completion H->I Final Result

Caption: Workflow for quantitative ³¹P NMR analysis.

Case Study: Monitoring a Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes. It involves the reaction of a phosphonium ylide (generated from a phosphonium salt) with an aldehyde or ketone.

Reaction: Ph₃P⁺CH₃Br⁻ + n-BuLi → [Ph₃P=CH₂] + LiBr + Butane [Ph₃P=CH₂] + RCHO → R-CH=CH₂ + Ph₃P=O

The progress of this reaction can be seamlessly monitored by ³¹P NMR.

  • Starting Material (Ph₃P⁺CH₃Br⁻): Exhibits a characteristic chemical shift around +22 ppm.

  • Ylide ([Ph₃P=CH₂]): Shows a signal at approximately +20 ppm.

  • Product (Ph₃P=O): The triphenylphosphine oxide byproduct has a distinct signal around +30 ppm.

By acquiring a ³¹P NMR spectrum of the reaction mixture, one can observe the decrease in the intensity of the phosphonium salt signal and the concomitant increase in the triphenylphosphine oxide signal. The complete disappearance of the starting material signal provides a definitive endpoint for the reaction.

Decision Logic for Reaction Monitoring

G Start Acquire ³¹P NMR of Reaction Mixture CheckSM Is Starting Material Signal Present? Start->CheckSM InProgress Reaction Incomplete. Continue Reaction. CheckSM->InProgress Yes Complete Reaction Complete. Proceed to Workup. CheckSM->Complete No Reacquire Acquire New Spectrum After Time Interval InProgress->Reacquire Reacquire->CheckSM

Caption: Decision tree for ³¹P NMR-based reaction monitoring.

Trustworthiness and Self-Validation

The protocol described above has an inherent self-validation mechanism. The internal standard, a stable and unreactive component, serves as a constant reference point. Any variations in sample preparation or instrument performance would affect both the analyte and the standard signals proportionally, thus preserving the accuracy of their ratio. This internal referencing is a hallmark of a robust analytical method, ensuring the trustworthiness of the results.

Conclusion

For reactions involving phosphorus, ³¹P NMR spectroscopy is not merely an analytical tool; it is a strategic asset. Its high sensitivity, wide chemical shift range, and quantitative power provide an unparalleled level of clarity and confidence in determining reaction endpoints. While other techniques have their place in the analytical workflow, the direct and unambiguous nature of ³¹P NMR makes it the gold standard for validating the completion of phosphorus-centric transformations. By integrating quantitative ³¹P NMR into your workflow, you can enhance the efficiency, reliability, and success of your chemical synthesis endeavors.

References

  • University of Ottawa. (n.d.). Phosphorus-31 NMR. Retrieved from [Link]

A Senior Application Scientist's Guide to Phosphine Ligands in Suzuki Coupling: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura coupling stands as a titan, a robust and versatile tool for the construction of carbon-carbon bonds. Its widespread adoption in pharmaceutical and materials science underscores the critical need for a deep, practical understanding of its intricacies. At the heart of this powerful transformation lies the palladium catalyst, whose efficacy is exquisitely modulated by the choice of phosphine ligand.

This guide, born from extensive hands-on experience, moves beyond a mere catalog of ligands. It delves into the kinetic nuances that govern the Suzuki coupling, providing a framework for rational ligand selection. We will explore how the subtle interplay of steric and electronic properties of phosphine ligands dictates reaction rates and overall efficiency, supported by comparative experimental data. Our aim is to equip you, the practicing scientist, with the knowledge to not only choose the right ligand but to understand why it is the right choice for your specific synthetic challenge.

The Engine of Cross-Coupling: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The phosphine ligand, bound to the palladium center, plays a pivotal role in each elementary step: oxidative addition, transmetalation, and reductive elimination. The nature of the phosphine ligand directly influences the kinetics of each step, and consequently, the overall reaction rate and efficiency.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OR)2 Base R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product (R1-R2) Product (R1-R2) Reductive Elimination->Product (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The phosphine ligand's impact is twofold:

  • Electronic Effects: Electron-donating ligands increase the electron density on the palladium center.[1] This facilitates the oxidative addition of the organohalide to the Pd(0) species, which is often the rate-determining step of the catalytic cycle.[1]

  • Steric Effects: The bulkiness of the phosphine ligand influences both the coordination number of the palladium complex and the rate of reductive elimination.[2] Bulky ligands promote the formation of coordinatively unsaturated and highly reactive monoligated palladium species.[3] Furthermore, steric hindrance can accelerate the final reductive elimination step to release the product and regenerate the active catalyst.[2]

A Comparative Analysis of Phosphine Ligands: From Workhorses to High-Performance Catalysts

The choice of phosphine ligand is a critical parameter for a successful Suzuki-Miyaura coupling.[4] While traditional ligands like triphenylphosphine (PPh₃) have their merits, the development of bulky and electron-rich ligands has revolutionized the field, enabling the coupling of challenging substrates with high efficiency.

Here, we compare the performance of several classes of phosphine ligands, highlighting their strengths and optimal applications based on experimental data.

Ligand ClassSpecific LigandKey FeaturesTypical ApplicationsPerformance Insights (Yield, Time)
Triarylphosphines Triphenylphosphine (PPh₃)- Inexpensive- Readily available- Simple, unhindered aryl bromides and iodides- Moderate to good yields for activated substrates. Longer reaction times.
Buchwald Biarylphosphines SPhos- Bulky and electron-rich- Promotes fast reductive elimination- Sterically hindered aryl and heteroaryl chlorides and bromides- Excellent yields (often >95%) with short reaction times (e.g., 2-chloro-toluene with phenylboronic acid, 98% yield in 2h at RT).[5][6]
Buchwald Biarylphosphines XPhos- Very bulky and electron-donating- Highly active for challenging substrates- Unactivated and hindered aryl chlorides, tosylates, and heteroaryl couplings- High efficiency for unactivated aryl chlorides.[5][6]
Ferrocenylphosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)- Bidentate ligand with a large bite angle- Good thermal stability- Wide range of Suzuki couplings, including those with heteroaryl substrates.- Effective for a broad scope of substrates, often providing high yields.[7]
Josiphos Ligands (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine- Chiral, bidentate ligand- Used in asymmetric catalysis- Asymmetric Suzuki coupling reactions- Enables enantioselective C-C bond formation.

Quantifying Ligand Effects: Steric and Electronic Parameters

To move beyond qualitative descriptions, we can use quantitative parameters to characterize phosphine ligands:

  • Tolman Cone Angle (θ): A measure of the steric bulk of a ligand. Larger cone angles indicate greater steric hindrance.

  • Percent Buried Volume (%Vbur): A more refined measure of steric bulk that considers the entire ligand's volume within a defined sphere around the metal center.

  • Tolman Electronic Parameter (TEP): Determined from the C-O stretching frequency of [Ni(CO)₃(L)] complexes, this parameter quantifies the ligand's electron-donating ability. A lower TEP value indicates a more electron-donating ligand.

These parameters provide a valuable framework for rationalizing ligand performance and predicting the outcome of a reaction. For instance, ligands with large cone angles and low TEPs, such as the Buchwald biarylphosphines, are generally highly effective in Suzuki couplings due to their ability to accelerate both oxidative addition and reductive elimination.

Experimental Protocol: A Practical Guide to Kinetic Analysis

A systematic kinetic study is essential for objectively comparing the performance of different phosphine ligands. The following protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura coupling reaction using gas chromatography-mass spectrometry (GC-MS).

Kinetic Study Workflow cluster_prep Reaction Setup cluster_run Reaction Monitoring cluster_analysis Data Analysis Reactants Aryl Halide Boronic Acid Base Internal Standard Reaction_Vessel Schlenk Tube (Inert Atmosphere) Reactants->Reaction_Vessel Catalyst Palladium Precatalyst Phosphine Ligand Catalyst->Reaction_Vessel Solvent Degassed Solvent Solvent->Reaction_Vessel Heating Stirring & Heating (Constant Temperature) Reaction_Vessel->Heating Sampling Aliquots taken at specific time intervals Heating->Sampling Quenching Quench with suitable solvent Sampling->Quenching Analysis GC-MS Analysis Quenching->Analysis Quantification Quantify Product and Starting Material vs. Internal Standard Analysis->Quantification Plotting Plot Concentration vs. Time Quantification->Plotting Kinetics Determine Rate Constant (k) Plotting->Kinetics

Caption: A typical workflow for a kinetic study of a Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology:

  • Preparation of the Reaction Mixture:

    • To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and a suitable internal standard (e.g., dodecane, 0.5 mmol).

    • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (0.04 mmol) in a small amount of degassed solvent.

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent (e.g., 10 mL of toluene) to the Schlenk tube, followed by the catalyst solution via syringe.

  • Reaction Monitoring:

    • Place the Schlenk tube in a preheated oil bath set to the desired reaction temperature (e.g., 80 °C).

    • Start the timer and begin vigorous stirring.

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a drying agent (e.g., Na₂SO₄).

  • GC-MS Analysis:

    • Analyze the quenched aliquots by GC-MS.

    • Identify the peaks corresponding to the starting material, the product, and the internal standard.

    • Integrate the peak areas to determine the relative concentrations of the starting material and the product at each time point, using the internal standard for normalization.

  • Data Analysis:

    • Plot the concentration of the product (or the disappearance of the starting material) as a function of time.

    • From this plot, determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (often pseudo-first-order under these conditions).

    • Repeat the experiment with different phosphine ligands under identical conditions to obtain a direct comparison of their kinetic performance.

Conclusion: A Data-Driven Approach to Ligand Selection

The choice of phosphine ligand is a decisive factor in the success of a Suzuki-Miyaura coupling reaction. By moving beyond anecdotal evidence and adopting a kinetic-based approach to ligand evaluation, researchers can make more informed decisions, leading to optimized reaction conditions, higher yields, and faster reaction times. The interplay of steric and electronic properties, as quantified by parameters like cone angle and TEP, provides a powerful predictive tool. However, for novel or particularly challenging transformations, a systematic experimental screening of a diverse set of ligands, as outlined in the provided protocol, remains the most reliable path to identifying the optimal catalyst system. This guide serves as a starting point for your journey towards mastering the art and science of phosphine ligand selection in the ever-evolving landscape of cross-coupling chemistry.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 2006 , 45 (21), 3484–3488. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 2004 , 43 (14), 1871–1876. [Link]

  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition in English, 1998 , 37 (15), 2046–2067. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388. [Link]

  • Tolman, C. A. Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 1977 , 77 (3), 313–348. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Christmann, U.; Vilar, R. Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 2005 , 44 (3), 366–374. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

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A Senior Application Scientist's Guide to DFT Studies on the Stability of Phosphine-Palladium Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of palladium-catalyzed cross-coupling reactions, the stability of the phosphine-palladium complex is a critical determinant of catalytic activity and longevity. A catalyst that is too stable may be inert, while one that is too labile can quickly decompose. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that not only compares different phosphine-palladium complexes but also equips you with the theoretical and practical knowledge to predict their stability using Density Functional Theory (DFT). This guide is designed to be an in-depth technical resource, grounded in scientific principles and validated by experimental data.

The Crucial Role of Ligand Properties in Complex Stability

The stability of a phosphine-palladium complex is fundamentally governed by the electronic and steric properties of the phosphine ligand. These properties are often quantified by Tolman's electronic parameter (TEP or νCO) and cone angle (θ).

  • Tolman's Electronic Parameter (TEP): This parameter is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is experimentally determined by measuring the C-O stretching frequency of a nickel-carbonyl complex bearing the phosphine ligand.[1] A lower TEP value indicates a more electron-donating phosphine, which generally leads to a stronger Pd-P bond.

  • Tolman's Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a standard M-P bond distance.[2] Larger cone angles indicate greater steric hindrance, which can influence both the stability and the reactivity of the complex.

Predicting Stability with Density Functional Theory: The Power of Bond Dissociation Energy

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the properties of transition metal complexes with a high degree of accuracy.[3][4] One of the most direct measures of the stability of a phosphine-palladium complex that can be calculated using DFT is the Palladium-Phosphorus (Pd-P) Bond Dissociation Energy (BDE) . The BDE represents the energy required to homolytically cleave the Pd-P bond, providing a quantitative measure of its strength.[5] A higher BDE value corresponds to a more stable complex.

The calculation of BDE involves optimizing the geometries of the phosphine-palladium complex, the free palladium atom or fragment, and the free phosphine ligand, followed by calculating their electronic energies. The BDE is then determined from the difference in these energies.

Comparative Analysis of Common Phosphine Ligands

To illustrate the interplay between ligand properties and complex stability, we will now compare a selection of common phosphine ligands. The following table presents their experimental Tolman electronic parameters and cone angles.

Table 1: Experimental Tolman Parameters for Common Phosphine Ligands

Phosphine LigandTolman Electronic Parameter (TEP, cm⁻¹)Tolman Cone Angle (θ, °)
PMe₃2064.1118
PEt₃2061.7132
PPh₃2068.9145
PCy₃2056.4170
P(t-Bu)₃2056.1182
P(OPh)₃2085.3128

Data compiled from various sources, including Chemistry LibreTexts.[1]

Now, let's examine the corresponding DFT-calculated Pd-P bond dissociation energies for some of these ligands in a model Pd(0) complex, Pd(L)(PH₃)₃.

Table 2: DFT-Calculated Pd-P Bond Dissociation Energies (BDEs)

Phosphine Ligand (L)Pd-L Bond Dissociation Energy (kcal/mol)
PPh₃25.8
PCy₃33.2
P(t-Bu)₃34.5

Note: These are representative values and can vary depending on the specific complex and computational methodology.

From these tables, a clear trend emerges: phosphines with lower TEPs (more electron-donating) and larger cone angles (bulkier) tend to form more stable complexes with higher Pd-P BDEs. For instance, P(t-Bu)₃, with one of the lowest TEPs and a large cone angle, exhibits the highest BDE in this set. This is because the strong σ-donation from the electron-rich phosphine strengthens the Pd-P bond, while the steric bulk can also contribute to the overall stability of the complex by preventing unwanted side reactions.

Deeper Insights into Bonding: QTAIM and NBO Analysis

To gain a more nuanced understanding of the Pd-P bond, we can employ advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

  • QTAIM: This method analyzes the electron density topology to characterize the nature of chemical bonds.[6] For the Pd-P bond, QTAIM can reveal whether the interaction is predominantly covalent or has significant ionic character.

  • NBO Analysis: NBO analysis provides a picture of the localized bonds and lone pairs within a molecule. It can quantify the donor-acceptor interactions between the phosphine lone pair and the empty orbitals of the palladium center, offering a quantitative measure of the electronic contribution to the bond strength.[7]

A comparative QTAIM and NBO analysis of a series of phosphine-palladium complexes would typically show that more electron-donating phosphines exhibit stronger orbital interactions and a higher degree of covalency in the Pd-P bond, consistent with their higher BDEs.

Experimental Protocols

Detailed Step-by-Step Methodology for DFT Calculation of Pd-P Bond Dissociation Energy

This protocol outlines a general workflow for calculating the Pd-P BDE using a common DFT software package like Gaussian.

  • Structure Preparation:

    • Build the 3D structure of the desired phosphine-palladium complex (e.g., [Pd(L)(PH3)3]).

    • Build the 3D structures of the dissociation products: the palladium fragment (e.g., [Pd(PH3)3]) and the free phosphine ligand (L).

  • Geometry Optimization and Frequency Calculation:

    • For each of the three species, perform a geometry optimization followed by a frequency calculation. This is crucial to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies).

    • Causality: The optimization is necessary to find the most stable arrangement of atoms, and the frequency calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

    • Self-Validation: The absence of imaginary frequencies in the output confirms that the optimized geometry is a stable structure.

  • Choice of DFT Functional and Basis Set:

    • Select an appropriate DFT functional and basis set. For transition metal complexes, hybrid functionals like B3LYP or PBE0 are often a good starting point.[8] For heavier elements like palladium, a basis set that includes effective core potentials (ECPs), such as LANL2DZ or the Stuttgart/Dresden (SDD) basis sets, is recommended to account for relativistic effects. For lighter atoms (P, C, H), a Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent basis set can be used.[4]

  • Calculation of Electronic Energies:

    • From the output of the frequency calculations, extract the total electronic energy (including ZPVE correction) for the complex, the palladium fragment, and the free ligand.

  • Calculation of Bond Dissociation Energy:

    • Calculate the BDE using the following formula: BDE = [E(Pd fragment) + E(phosphine ligand)] - E(phosphine-palladium complex)

    • A positive BDE indicates that energy is required to break the bond, signifying a stable complex.

Alternative Experimental Method: Threshold Collision-Induced Dissociation (T-CID)

While DFT provides a powerful predictive tool, experimental validation is crucial. One experimental technique for measuring metal-ligand bond dissociation energies is Threshold Collision-Induced Dissociation (T-CID).[9] In this mass spectrometry-based method, the ion of the phosphine-palladium complex is accelerated and collided with a neutral gas. The energy at which the complex fragments (dissociates) is measured, which can then be related to the bond dissociation energy.[9]

Visualizations

computational_workflow cluster_prep Structure Preparation cluster_calc DFT Calculations cluster_analysis Data Analysis A Build Phosphine-Palladium Complex Structure D Geometry Optimization & Frequency Calculation (Complex) A->D B Build Palladium Fragment Structure E Geometry Optimization & Frequency Calculation (Pd Fragment) B->E C Build Free Phosphine Ligand F Geometry Optimization & Frequency Calculation (Ligand) C->F G Extract Electronic Energies (E_complex, E_fragment, E_ligand) D->G E->G F->G H Calculate Bond Dissociation Energy BDE = (E_fragment + E_ligand) - E_complex G->H

Caption: Computational workflow for determining Pd-P bond dissociation energy.

stability_relationship cluster_ligand Ligand Properties cluster_complex Complex Properties L1 Electronic Properties (e.g., Tolman Electronic Parameter) C1 Pd-P Bond Strength (Bond Dissociation Energy) L1->C1 Stronger σ-donation -> Stronger Bond L2 Steric Properties (e.g., Tolman Cone Angle) L2->C1 Increased bulk can increase stability C2 Overall Complex Stability C1->C2

Caption: Relationship between ligand properties and complex stability.

Conclusion

This guide has provided a comprehensive overview of how Density Functional Theory can be leveraged to understand and predict the stability of phosphine-palladium complexes. By calculating the Pd-P bond dissociation energy and correlating it with experimentally derived ligand parameters like the Tolman electronic parameter and cone angle, researchers can make more informed decisions in the design and selection of ligands for catalysis. The integration of advanced bonding analysis techniques like QTAIM and NBO further enriches our understanding of the subtle electronic factors that govern complex stability. As computational resources become more accessible, the routine application of these DFT-based methods will undoubtedly accelerate the development of more efficient and robust palladium catalysts for a wide range of chemical transformations.

References

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Retrosynthesis Analysis

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Diphenyl(2-methoxyphenyl)phosphine
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Diphenyl(2-methoxyphenyl)phosphine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.